Astin A
Description
Structure
2D Structure
Properties
CAS No. |
151201-75-1 |
|---|---|
Molecular Formula |
C25H33Cl2N5O7 |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
(2R,3S,4R)-N-[(2S,4S,5S)-4-[(3-amino-2-phenylpropanoyl)amino]-2-formyl-1,5-dihydroxy-3-oxohexan-2-yl]-3,4-dichloro-N-(2-iminobutanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H33Cl2N5O7/c1-3-17(29)23(38)32(24(39)20-18(27)16(26)10-30-20)25(11-33,12-34)21(36)19(13(2)35)31-22(37)15(9-28)14-7-5-4-6-8-14/h4-8,11,13,15-16,18-20,29-30,34-35H,3,9-10,12,28H2,1-2H3,(H,31,37)/t13-,15?,16+,18+,19-,20-,25+/m0/s1 |
InChI Key |
KIIUEGNDXIENBT-DZOKUYDTSA-N |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Astin A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astin A is a potent cyclic pentapeptide that has garnered significant interest within the scientific community due to its notable antitumor and immunosuppressive activities. Structurally, it is part of a larger family of astins (A-P), which are characterized by a unique 3,4-dichlorinated proline residue. This technical guide provides an in-depth overview of the natural source of this compound and detailed methodologies for its isolation and purification, consolidating current scientific knowledge to aid researchers in drug discovery and development.
Natural Source of this compound: A Symbiotic Phenomenon
This compound is isolated from the roots of the perennial herb Aster tataricus L. f., a plant with a long history of use in traditional Chinese medicine. However, compelling evidence has demonstrated that the plant itself is not the sole producer of this complex metabolite. The biosynthesis of this compound is attributed to a symbiotic relationship between the host plant and an endophytic fungus, Cyanodermella asteris .
While C. asteris can be cultured axenically and produces other astin variants such as Astin C and F, this compound is exclusively found in Aster tataricus plants that are colonized by this endophyte.[1] This suggests a fascinating interplay where the plant may provide precursors or enzymatic machinery that, in conjunction with the fungus, leads to the synthesis of this compound.[1][2] This symbiotic production highlights the complexity of natural product biosynthesis and presents unique challenges and opportunities for its consistent and scalable production.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural source is a multi-step process involving extraction from the plant material followed by chromatographic purification. The following protocols are based on established methods for the extraction and separation of astins and other cyclic peptides.
Extraction of Astins from Aster tataricus Roots
The initial step involves the extraction of the crude mixture of astins from the dried and powdered roots of Aster tataricus.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: Obtain dried roots of Aster tataricus. Grind the roots into a fine powder to increase the surface area for efficient extraction.
-
Solvent System: Prepare a 1:1 (v/v) mixture of methanol and acetone.
-
Extraction Procedure: a. Macerate the powdered root material with the methanol/acetone solvent mixture. A common ratio is 10 mL of solvent per 1 gram of powdered root. b. Agitate the mixture for a minimum of 4 hours at room temperature using a mechanical shaker. c. Separate the solvent extract from the plant debris by filtration or centrifugation. d. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction of the target compounds. e. Combine the solvent extracts from all three extraction steps.
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Chromatographic Purification of this compound
The crude extract contains a complex mixture of compounds, including various astin analogues, saponins, and phenolic acids.[3] A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.
2.2.1. Column Chromatography (Initial Fractionation)
This initial step aims to separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing this compound.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a silica gel (60-120 mesh) column. The size of the column will depend on the amount of crude extract to be fractionated.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
Mobile Phase and Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient could be:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, 5:5, 3:7, 1:9 v/v)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1, 8:2, 5:5 v/v)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
2.2.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
The enriched fraction from column chromatography is subjected to preparative HPLC for the final purification of this compound.
Experimental Protocol: Reversed-Phase Preparative HPLC
-
Column: A C18 reversed-phase preparative column is typically used for the separation of peptides like astins.[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is employed to elute the compounds. A suggested gradient is:
-
0-5 min: 20% B
-
5-45 min: 20-80% B
-
45-50 min: 80-100% B
-
50-55 min: 100% B
-
55-60 min: 100-20% B
-
-
Flow Rate: A typical flow rate for a preparative column is in the range of 5-20 mL/min, depending on the column dimensions.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210 nm and 254 nm.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC system with a pure standard.
-
Purity Confirmation: The purity of the isolated this compound should be confirmed using analytical HPLC and its structure elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data
The yield of astins can vary depending on the source of the Aster tataricus plant material and the specific extraction and purification methods employed. The following tables summarize available quantitative data.
Table 1: Astin Content in Aster tataricus Roots
| Compound | Concentration Range (µg/g of dried root) | Analytical Method | Reference |
| This compound | 10.5 - 25.3 | HPLC-ESI-QTOF-MS | |
| Astin B | 15.2 - 38.9 | HPLC-ESI-QTOF-MS | |
| Astin C | 5.8 - 14.7 | HPLC-ESI-QTOF-MS |
Table 2: Yield of Astins from Cyanodermella asteris Culture
| Compound | Yield (mg from 3 L culture) | Cultivation Medium | Reference |
| Astin C | ~63 | Malt Extract Autolysate (MEA) | |
| Astin F | ~1.5 | Malt Extract Autolysate (MEA) |
Note: The yield of this compound from either the plant or fungal culture has not been explicitly quantified in the reviewed literature, highlighting a gap in current research.
Visualized Workflows and Signaling Pathways
To further elucidate the experimental processes, the following diagrams have been generated using the DOT language.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Symbiotic Biosynthesis of this compound
Caption: Proposed symbiotic biosynthesis of this compound.
Conclusion
The isolation of this compound presents a unique challenge due to its symbiotic origin. This guide provides a comprehensive framework for researchers to approach the extraction and purification of this promising natural product. The detailed protocols and quantitative data serve as a valuable resource for initiating and advancing research into the therapeutic potential of this compound. Further studies are warranted to optimize the isolation yield of this compound and to fully elucidate the intricate molecular dialogue between Aster tataricus and its endophytic partner, Cyanodermella asteris, which could pave the way for novel biotechnological production strategies.
References
- 1. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous separation and determination of phenolic acids, pentapeptides, and triterpenoid saponins in the root of Aster tataricus by high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Aster tataricus: A Deep Dive into the Isolation and Biological Activity of Astin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aster tataricus, a perennial herb belonging to the Asteraceae family, has a long-standing history in traditional Chinese medicine for treating various ailments.[1][2][3] Modern scientific investigation has unveiled a class of potent bioactive compounds within this plant known as astins. These cyclic pentapeptides, particularly Astin A, have garnered significant interest in the scientific community for their pronounced antitumor activities.[1][4] This technical guide provides a comprehensive overview of Aster tataricus as a source of this compound, detailing its biosynthesis, extraction, and purification, as well as its mechanism of action in inducing cancer cell apoptosis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.
A fascinating discovery has revealed that astins are not produced by Aster tataricus itself, but rather by an endophytic fungus, Cyanodermella asteris, residing within the plant's tissues.[5][6][7][8][9] this compound is believed to be a product of a symbiotic biosynthesis, where the fungus synthesizes precursor molecules that are subsequently modified by the plant.[5][6][8]
Quantitative Data on this compound
While precise quantitative data for this compound yield from Aster tataricus plant material remains to be extensively documented in publicly available literature, studies on the endophytic fungus provide some insight into production potential. For instance, cultivation of Cyanodermella asteris has been shown to yield astin variants, with reports of approximately 63 mg of Astin C and 1.5 mg of Astin F isolated from a 3-liter culture. The concentration of astins is highest in the roots of Aster tataricus.[10] Further research is necessary to establish a standardized yield of this compound from the plant itself.
Similarly, specific IC50 values for this compound against a wide range of cancer cell lines are not yet comprehensively available in published research. However, the known antitumor properties of the astin family of compounds suggest potent cytotoxic activity.
Experimental Protocols
Extraction and Purification of this compound from Aster tataricus
While a universally standardized protocol for this compound extraction and purification is not defined, the following methodology is based on common practices for isolating cyclic peptides from plant and fungal sources.
1. Extraction:
-
Starting Material: Dried and powdered roots of Aster tataricus.
-
Solvent Extraction: Macerate the powdered root material with a suitable organic solvent, such as methanol or a mixture of methanol and dichloromethane, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure maximum yield.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Liquid-Liquid Partitioning:
-
Suspend the crude extract in a water-methanol mixture and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate or n-butanol fraction.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: Subject the enriched fraction to column chromatography on a silica gel stationary phase. Elute with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate or methanol. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Pool the fractions containing this compound and subject them to further purification using RP-HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water. This step is crucial for obtaining high-purity this compound.
The workflow for the extraction and purification of this compound is depicted below:
Figure 1: General workflow for the extraction and purification of this compound.
Apoptosis Assays
This protocol outlines a method to quantify the activity of executioner caspases 3 and 7, key mediators of apoptosis, in this compound-treated cells using a fluorogenic substrate.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HepG2, or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include untreated cells as a negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
2. Cell Lysis:
-
After treatment, remove the culture medium and wash the cells with ice-cold PBS.
-
Add a lysis buffer to each well and incubate on ice for 10-15 minutes to lyse the cells and release their contents.
3. Caspase Activity Measurement:
-
Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[11]
-
Add the reaction mixture to each well of the 96-well plate containing the cell lysates.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[11]
4. Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each lysate.
-
Express the caspase-3/7 activity as a fold change relative to the untreated control.
This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, by Western blotting.
1. Protein Extraction:
-
Following treatment with this compound as described above, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST to remove unbound secondary antibodies.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Signaling Pathways Modulated by this compound
The antitumor effects of astins are primarily attributed to their ability to induce apoptosis. The proposed signaling pathway involves the sequential activation of caspases, which are key executioners of programmed cell death.
Figure 2: Proposed caspase-mediated apoptosis pathway induced by this compound.
Furthermore, studies on the closely related Astin C have demonstrated its role as a specific inhibitor of the stimulator of interferon genes (STING) signaling pathway.[12][13] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response. By inhibiting STING, astins may modulate the tumor microenvironment and enhance antitumor immunity. The proposed mechanism involves the direct binding of Astin C to the cyclic dinucleotide (CDN) binding pocket of STING, thereby blocking the recruitment of downstream signaling molecules like IRF3.[14] Given the structural similarity, it is highly probable that this compound exerts a similar inhibitory effect on the STING pathway.
Figure 3: Proposed inhibition of the STING signaling pathway by this compound.
The potential interplay between this compound and other critical signaling pathways, such as NF-κB and MAPK, warrants further investigation. The inhibition of STING can indirectly affect NF-κB activation, as the STING pathway is known to crosstalk with NF-κB signaling.[15] Similarly, the induction of apoptosis is often linked to the modulation of MAPK pathways, including p38 and JNK.[16][17][18][19][20] Future research should aim to elucidate the direct and indirect effects of this compound on these interconnected signaling networks to fully understand its multifaceted mechanism of action.
Conclusion
This compound, a cyclic pentapeptide originating from the symbiotic relationship between Aster tataricus and its endophytic fungus Cyanodermella asteris, presents a promising avenue for the development of novel anticancer therapeutics. Its ability to induce apoptosis through the caspase cascade and potentially modulate the immune response via STING pathway inhibition highlights its therapeutic potential. This technical guide provides a foundational framework for researchers to pursue further investigation into the quantitative analysis, optimized purification, and detailed mechanistic studies of this compound. A deeper understanding of its biological activities and signaling pathways will be instrumental in translating this natural product into a clinically viable drug candidate.
References
- 1. Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. pnas.org [pnas.org]
- 6. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Fungus produces active agent in a medicinal herb — Faculty of Biology — TU Dresden [tu-dresden.de]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cGAS–STING signaling in cardiovascular and metabolic diseases: Future novel target option for pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sustained activation of JNK/p38 MAPK pathways in response to cisplatin leads to Fas ligand induction and cell death in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
Astin A: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astins are a family of cyclic cyclopentapeptides originally isolated from the roots of Aster tataricus. These natural products have garnered significant interest within the oncology research community due to their potent antineoplastic properties. This technical guide provides an in-depth exploration of the core mechanism of action of Astin A in cancer cells, drawing upon available preclinical data. The information presented herein is intended to support further research and drug development efforts centered on this promising class of compounds.
While direct quantitative data for this compound across a wide range of cancer cell lines is limited in the current literature, studies on closely related synthetic analogs, such as Astin 3, and other natural astins, like Astin C, provide critical insights into the family's mode of action. This guide synthesizes these findings to present a comprehensive overview of their cytotoxic mechanisms.
Core Mechanism of Action: Induction of Apoptosis
The primary mechanism by which astins exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Evidence suggests that cyclic astins, in contrast to their linear counterparts, are potent inducers of apoptosis in cancer cells. The cyclic nature of the peptide backbone is crucial for its cytotoxic activity.[1][2]
Caspase-Mediated Apoptotic Cascade
Astins trigger apoptosis through the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis appear to be involved, culminating in the activation of executioner caspases.
A key study on a synthetic cyclic astin analog, Astin 3, in the human papillary thyroid carcinoma cell line (NPA) demonstrated the sequential activation of:
-
Caspase-8: An initiator caspase typically associated with the extrinsic pathway. Its activity was observed to increase at 6 hours and peak at 24 hours post-treatment.[1]
-
Caspase-9: An initiator caspase of the intrinsic pathway. Its activation followed that of caspase-8.[1]
-
Caspase-3: An executioner caspase that cleaves a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Its activity was detected subsequent to the activation of the initiator caspases.[1]
This sequential activation suggests a crosstalk between the extrinsic and intrinsic pathways, a common feature in apoptosis signaling.
Data Presentation: Cytotoxicity and Apoptosis Induction
Quantitative data on the cytotoxic and pro-apoptotic effects of astins are crucial for evaluating their therapeutic potential. The following tables summarize the available data.
| Parameter | Cell Line | Value | Reference |
| Apoptosis Induction | NPA (human papillary thyroid carcinoma) | ~40% of cells |
| Caspase | Activation Time Course (in NPA cells treated with Astin 3) |
| Caspase-8 | Activity increases at 6 hours, peaks at 24 hours, and declines to baseline by 48 hours. |
| Caspase-9 | Activation follows Caspase-8 activation. |
| Caspase-3 | Activation occurs after the initiator caspases (8 and 9). |
Signaling Pathways
Apoptotic Signaling Pathway
The activation of both initiator caspase-8 and caspase-9 by an astin analog points to a dual-pronged initiation of apoptosis.
Figure 1: Proposed apoptotic signaling pathway of this compound.
Inhibition of the cGAS-STING Pathway
Recent evidence has unveiled another potential mechanism of action for astins, specifically Astin C. This analog has been shown to inhibit the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway. The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response. In some cancer contexts, chronic activation of this pathway can promote tumor growth and chemoresistance.
Astin C exerts its inhibitory effect by specifically blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, a critical step in the downstream signaling cascade. This action is achieved by Astin C binding to the C-terminal domain of STING.
Figure 2: Inhibition of the cGAS-STING pathway by Astin C.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Workflow:
Figure 3: Workflow for MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NPA, HeLa, MCF-7) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 4: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cancer cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach them using a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates.
Detailed Protocol (Fluorometric for Caspase-3):
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in a chilled lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Results are often expressed as fold change relative to the untreated control.
Conclusion and Future Directions
The available evidence strongly indicates that astins, particularly their cyclic forms, are potent inducers of apoptosis in cancer cells. The mechanism involves the activation of both initiator and executioner caspases, suggesting a complex interplay between the extrinsic and intrinsic apoptotic pathways. Furthermore, the discovery of Astin C's ability to inhibit the cGAS-STING pathway opens up new avenues for research into the multifaceted roles of astins in cancer biology and immunology.
To fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound across a broad panel of human cancer cell lines is essential to identify sensitive tumor types.
-
Quantitative Mechanistic Studies: Detailed quantitative analyses of this compound's effects on mitochondrial membrane potential, reactive oxygen species (ROS) production, and cell cycle progression are needed.
-
Modulation of Bcl-2 Family Proteins: Western blot analysis should be employed to elucidate how this compound regulates the expression of pro- and anti-apoptotic Bcl-2 family members, such as Bax and Bcl-2.
-
In Vivo Efficacy: Preclinical studies in animal models are crucial to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of this compound analogs will help to optimize potency, selectivity, and drug-like properties.
References
Astin A: A Potent Inhibitor of the STING Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Astin A, a naturally occurring cyclopeptide, in the inhibition of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING signaling cascade is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Its dysregulation is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention.[3][4][5] this compound has emerged as a specific and potent small-molecule inhibitor of this pathway, offering a valuable tool for research and potential therapeutic development.
Mechanism of Action: Direct Targeting of STING
This compound exerts its inhibitory effect by directly binding to the STING protein. Specifically, it targets the C-terminal domain (CTD) of STING, the same domain responsible for binding the endogenous second messenger, cyclic GMP-AMP (cGAMP). By competitively occupying this cyclic dinucleotide-binding site, this compound effectively prevents the conformational changes in STING that are necessary for downstream signaling.
A key consequence of this binding is the blockade of the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome. This prevents the subsequent phosphorylation and dimerization of IRF3, which are essential steps for its translocation to the nucleus and the induction of type I interferons and other inflammatory cytokines. Notably, studies have shown that this compound does not inhibit the phosphorylation of TANK-binding kinase 1 (TBK1), another critical kinase in the STING pathway, suggesting a specific disruption of the STING-IRF3 axis.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Ifnb mRNA expression) | 3.42 µM | Mouse Embryonic Fibroblasts (MEFs) | |
| IC50 (Ifnb mRNA expression) | 10.83 µM | Human Fetal Lung Fibroblasts (IMR-90) | |
| Binding Affinity (Kd) | 53 nM | STING C-terminal domain | |
| Binding Affinity (Kd) | 2.37 µM | STING-CTD-H232 mutant |
Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical cGAS-STING signaling pathway and the specific point of inhibition by this compound.
Caption: this compound competitively inhibits cGAMP binding to STING, preventing IRF3 recruitment.
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory role of this compound on the STING pathway.
Biotin Pull-Down Assay to Demonstrate this compound-STING Binding
Objective: To qualitatively and competitively assess the binding of this compound to the STING protein.
Methodology:
-
Preparation of Cell Lysates:
-
Transfect HEK293T cells with a plasmid encoding Flag-tagged human STING (hSTING).
-
After 24-48 hours, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding Reaction:
-
Incubate the cell lysate with biotinylated this compound (e.g., 5 µM) for 2-4 hours at 4°C with gentle rotation.
-
For competition assays, pre-incubate the lysate with a 10-fold molar excess of unlabeled this compound, c-di-GMP, or cGAMP for 1 hour before adding biotinylated this compound.
-
-
Pull-Down:
-
Add streptavidin-conjugated beads (e.g., magnetic or agarose) to the binding reaction and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Immunoblotting:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Flag antibody to detect STING.
-
Quantitative PCR (qPCR) for Measuring Ifnb mRNA Induction
Objective: To quantify the effect of this compound on the STING-dependent induction of type I interferon gene expression.
Methodology:
-
Cell Culture and Treatment:
-
Plate mouse embryonic fibroblasts (MEFs) or other suitable cells in 24-well plates.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 6 hours.
-
-
STING Pathway Activation:
-
Stimulate the cells with a STING agonist. For example, use digitonin permeabilization to deliver cGAMP or c-di-GMP directly into the cytosol.
-
-
RNA Extraction and cDNA Synthesis:
-
After a 6-hour stimulation period, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Perform qPCR using primers specific for the Ifnb gene and a housekeeping gene (e.g., Actb) for normalization.
-
Calculate the relative expression of Ifnb mRNA using the ΔΔCt method.
-
Immunoblotting for IRF3 Phosphorylation and Dimerization
Objective: To assess the effect of this compound on the activation of IRF3, a key downstream effector of STING.
Methodology:
-
Cell Treatment and Lysis:
-
Treat MEFs with this compound or DMSO for 6 hours, followed by stimulation with a STING agonist such as ISD (Interferon-stimulatory DNA) or infection with a DNA virus like HSV-1.
-
Lyse the cells in a buffer that preserves phosphorylation states (containing phosphatase inhibitors).
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.
-
-
Native PAGE for Dimerization:
-
For analyzing IRF3 dimerization, run the cell lysates on a native polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane and probe with an anti-IRF3 antibody. Dimerized IRF3 will migrate slower than the monomeric form.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the inhibitory effect of this compound on the STING pathway.
Caption: Workflow for characterizing this compound's inhibition of the STING pathway.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of the cGAS-STING pathway. Its specific mechanism of action, involving the direct inhibition of STING and the subsequent blockade of IRF3 recruitment, makes it a highly selective inhibitor. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting the STING pathway for therapeutic purposes. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted to explore its full therapeutic potential in STING-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Endophytic Origin of Astin Natural Products: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Astins are a class of cyclic pentapeptides originally isolated from the medicinal plant Aster tataricus, a staple in traditional Chinese medicine.[1] These natural products have garnered significant interest from the scientific and pharmaceutical communities due to their potent antitumor and anti-inflammatory properties.[2][3] For decades, the biosynthetic origins of astins remained elusive. However, recent groundbreaking research has unveiled that these valuable compounds are not produced by the plant itself, but by a fungal endophyte, Cyanodermella asteris, residing within the plant's tissues.[2][4] This discovery has opened up new avenues for the sustainable biotechnological production of astins, independent of plant cultivation. This technical guide provides an in-depth overview of the endophytic origin of astins, detailing the producing organism, the biosynthetic pathway, quantitative production data, and key experimental protocols.
The Endophytic Producer: Cyanodermella asteris
The true architect of the astin molecule is Cyanodermella asteris, a fungal endophyte that lives in a symbiotic relationship with the plant Aster tataricus. The fungus can be isolated from the plant material and cultured axenically, offering a renewable source for astin production.
Isolation of Cyanodermella asteris from Aster tataricus
The isolation of endophytic fungi is a critical first step in harnessing their biosynthetic potential. The following is a general protocol for the isolation of Cyanodermella asteris from its host plant, Aster tataricus.
Experimental Protocol: Isolation of Cyanodermella asteris
-
Surface Sterilization: Plant tissues (roots, stems, or leaves) are thoroughly washed with sterile water to remove any surface debris. This is followed by a multi-step sterilization process, typically involving sequential immersion in 70% ethanol for 1-2 minutes, a sodium hypochlorite solution (1-5% available chlorine) for 3-5 minutes, and finally rinsing with sterile distilled water three to five times to remove any residual sterilizing agents.
-
Plating: The surface-sterilized plant tissues are aseptically cut into small segments (approximately 0.5 cm) and placed on a suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), often supplemented with an antibacterial agent like streptomycin or chloramphenicol to inhibit bacterial growth.
-
Incubation: The plates are incubated at room temperature (around 22-25°C) in the dark. Fungal hyphae will emerge from the plant tissues over the course of several days to weeks.
-
Isolation and Purification: Individual fungal colonies with distinct morphologies are then sub-cultured onto fresh media to obtain pure isolates. Cyanodermella asteris is characterized by its fluffy, pinkish mycelium.
-
Identification: The identity of the isolated fungus is confirmed through morphological characterization and molecular techniques, primarily through sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.
Astin Biosynthesis
Astins are non-ribosomal peptides, synthesized by a large multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The genetic blueprint for this enzymatic machinery is encoded in a biosynthetic gene cluster (BGC) within the genome of Cyanodermella asteris.
The Astin Biosynthetic Gene Cluster (ast)
Through genome sequencing of C. asteris, a 13-gene cluster, designated as the ast BGC, has been identified as being responsible for astin biosynthesis. The core of this cluster is the astN gene, which encodes the central NRPS enzyme.
| Gene | Proposed Function |
| astN | Non-Ribosomal Peptide Synthetase (NRPS) |
| astA | ABC transporter |
| astB | MFS transporter |
| astC | Cytochrome P450 monooxygenase |
| astD | Acyl-CoA synthetase |
| astE | Enoyl-CoA hydratase/isomerase |
| astF | FAD-dependent oxidoreductase |
| astG | Glycosyltransferase |
| astH | Halogenase |
| astI | Acyltransferase |
| astJ | Thioesterase |
| astK | Regulator |
| astL | Unknown function |
Table 1: Genes of the Astin Biosynthetic Gene Cluster and Their Proposed Functions.
Proposed Biosynthetic Pathway of Astins
The biosynthesis of astins is a modular process carried out by the AstN NRPS. The enzyme is composed of modules, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The proposed pathway involves the assembly of five amino acid precursors, including the unusual 3,4-dichloroproline, followed by cyclization to form the final astin macrocycle. The other genes in the ast cluster are believed to be involved in the synthesis of precursors, tailoring of the astin scaffold (e.g., chlorination), transport of the final product, and regulation of the biosynthetic pathway.
References
- 1. Structure and functional analysis of a marine bacterial carotenoid biosynthesis gene cluster and astaxanthin biosynthetic pathway proposed at the gene level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]
- 3. Astin C Production by the Endophytic Fungus Cyanodermella asteris in Planktonic and Immobilized Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Astin A from Aster tataricus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astin A is a unique cyclic pentapeptide found in the medicinal plant Aster tataricus. Recent scientific investigations have revealed a fascinating symbiotic origin for this compound: it is believed to be synthesized through the collaborative action of the plant and an endophytic fungus, Cyanodermella asteris. While the fungus produces precursor molecules like Astin C, the plant appears to modify them to create the exclusive this compound variant.[1] This document provides a comprehensive, detailed protocol for the extraction, purification, and characterization of this compound from Aster tataricus roots. It also outlines a proposed signaling pathway for this compound's biological activity and an experimental workflow to investigate this hypothesis, drawing parallels with the known activity of the related compound, Astin C.
Introduction
Aster tataricus, a perennial herb, has a long history of use in traditional Chinese medicine. Modern research has identified a family of cyclic peptides, known as astins, as some of its key bioactive constituents. These compounds, including this compound, B, and C, have demonstrated promising antitumor and immunosuppressive activities.[2][3] A significant breakthrough in understanding astins came with the discovery that they are produced by the endophytic fungus Cyanodermella asteris living within the plant's tissues.[1] Notably, this compound is not produced by the fungus in isolation, suggesting a final biosynthetic step is carried out by the host plant. This unique origin makes the targeted extraction of this compound a key area of research for potential therapeutic applications.
Data Presentation
Table 1: Comparison of Astin Variants
| Feature | This compound | Astin C | Fungal/Plant Origin | Key Structural Moiety |
| Origin | Plant-exclusive variant | Produced by Cyanodermella asteris | Symbiotic | cis-3,4-dichloroproline |
| Reported Biological Activity | Antitumor properties | Antitumor, anti-inflammatory, immunosuppressive | Fungal | cis-3,4-dichloroproline |
| Known Signaling Target | Not definitively identified | cGAS-STING pathway inhibitor | Fungal | cis-3,4-dichloroproline |
Experimental Protocols
Protocol 1: Extraction of this compound from Aster tataricus Roots
This protocol is a synthesized methodology based on established techniques for the extraction of astins and other cyclic peptides from plant material.
1. Plant Material Preparation:
- Obtain dried roots of Aster tataricus.
- Grind the dried roots into a fine powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered root material (1 kg) with ethyl acetate (5 L) at room temperature for 24 hours with occasional stirring.
- Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
- Repeat the extraction process on the plant residue two more times with fresh ethyl acetate.
- Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in a 90% methanol-water solution (1 L).
- Perform liquid-liquid partitioning against n-hexane (3 x 500 mL) to remove nonpolar constituents like fats and sterols.
- Collect the methanolic layer and concentrate it under reduced pressure.
4. Preliminary Purification by Column Chromatography:
- Subject the concentrated methanolic extract to column chromatography on silica gel (70-230 mesh).
- Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity to 90:10 chloroform:methanol.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) solvent system and visualizing with UV light (254 nm) and/or iodine vapor.
- Combine fractions showing similar TLC profiles, which are indicative of the presence of astins.
5. Purification by High-Performance Liquid Chromatography (HPLC):
- Further purify the astin-rich fractions using preparative reverse-phase HPLC (RP-HPLC).
- Column: C18 column (e.g., 250 x 10 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
- Gradient Program: Start with 30% acetonitrile and increase to 70% over 40 minutes.
- Flow Rate: 4 mL/min.
- Detection: UV at 214 nm.
- Collect the peak corresponding to the retention time of this compound. The exact retention time will need to be determined using an analytical standard if available, or through subsequent structural elucidation.
6. Structure Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods:
- Mass Spectrometry (MS): To determine the molecular weight.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for detailed structural analysis.
Protocol 2: Investigating the Effect of this compound on the cGAS-STING Signaling Pathway
This experimental protocol is designed to test the hypothesis that this compound, like Astin C, modulates the cGAS-STING pathway.
1. Cell Culture:
- Culture human monocytic THP-1 cells or mouse macrophage RAW 264.7 cells in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. STING Pathway Activation:
- Seed the cells in 24-well plates.
- Pre-treat the cells with varying concentrations of purified this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
- Stimulate the cGAS-STING pathway by transfecting the cells with a STING agonist, such as 2'3'-cGAMP, or by challenging them with cytosolic DNA (e.g., herring testis DNA).
3. Quantification of Interferon-β (IFN-β) Production:
- After 24 hours of stimulation, collect the cell culture supernatants.
- Measure the levels of IFN-β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. A significant reduction in IFN-β levels in this compound-treated cells compared to the stimulated control would suggest inhibition of the STING pathway.
4. Western Blot Analysis of STING Pathway Proteins:
- After stimulation, lyse the cells and collect the protein extracts.
- Perform Western blot analysis to assess the phosphorylation status of key downstream signaling proteins, including TBK1 and IRF3.
- A decrease in the phosphorylation of TBK1 and IRF3 in the presence of this compound would further support the inhibition of the STING pathway.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Proposed inhibitory action of this compound on the cGAS-STING pathway.
References
- 1. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of astin C and astin G and hydroxylated analogs - ProQuest [proquest.com]
- 3. Astin C | CAS:148057-23-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for the Purification of Astin A using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astin A is a cyclic pentapeptide with significant biological activities, including potent antitumor and immunosuppressive properties.[1] As a member of the astin family of natural products, originally isolated from the roots of Aster tataricus and also produced by the endophytic fungus Cyanodermella asteris, this compound is a subject of growing interest in pharmaceutical research and drug development.[2][3] The purification of this compound from natural extracts or synthetic preparations is a critical step to enable accurate biological and pharmacological studies. High-performance liquid chromatography (HPLC) is the premier technique for achieving the high purity required for these applications.
These application notes provide detailed protocols for the analytical and preparative purification of this compound using reversed-phase HPLC (RP-HPLC). The methodologies described are based on established procedures for the separation of astins and other cyclic peptides, ensuring robust and reproducible results.
Analytical HPLC Protocol: Purity Assessment of this compound
This protocol is designed for the rapid analysis of this compound purity in a sample, providing essential data on retention time and peak homogeneity.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the crude or partially purified this compound sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC System and Column:
-
HPLC System: An Agilent 1200 series or equivalent system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good resolution.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Data Presentation
| Analyte | Retention Time (min) | Purity (%) |
| This compound | ~15.8 | >95% (typical for a purified sample) |
| Impurity 1 | Variable | - |
| Impurity 2 | Variable | - |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact chromatographic conditions.
Preparative HPLC Protocol: Isolation of High-Purity this compound
This protocol is optimized for the purification of larger quantities of this compound, suitable for subsequent biological assays and structural elucidation.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the crude extract or synthetic mixture containing this compound in a minimal amount of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% TFA).
-
Ensure the sample is fully dissolved and filter through a 0.45 µm filter to prevent column clogging.
-
-
HPLC System and Column:
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.
-
Column: A preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Elution: A shallow linear gradient optimized around the elution point of this compound, for example, 40% to 60% Mobile Phase B over 40 minutes.
-
Flow Rate: 20 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Loading: The amount of sample to be loaded will depend on the column capacity and the complexity of the mixture. A loading study is recommended to determine the optimal injection volume and concentration.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Analyze the purity of the collected fractions using the analytical HPLC protocol described above.
-
Pool the fractions with the desired purity (>98%).
-
Remove the solvent by lyophilization to obtain the purified this compound as a solid.
-
Data Presentation
| Parameter | Value |
| Column Dimensions | 21.2 x 250 mm |
| Stationary Phase | C18, 10 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Gradient | 40-60% Acetonitrile over 40 min |
| Flow Rate | 20 mL/min |
| Typical Sample Load | 50-200 mg of crude material |
| Expected Purity | >98% |
| Typical Yield | Variable, dependent on crude purity |
Experimental Workflow
Caption: Workflow for the purification of this compound.
This compound Signaling Pathway: Inhibition of STING
This compound, and more specifically its close analog Astin C, has been shown to be a potent inhibitor of the stimulator of interferon genes (STING) signaling pathway.[1][4] This pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. The inhibitory action of astins on this pathway makes them valuable tools for studying immune regulation and potential therapeutic agents for autoimmune diseases.
The mechanism of inhibition involves the direct binding of Astin C to STING, which in turn blocks the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome. This prevents the subsequent phosphorylation and activation of IRF3, thereby inhibiting the transcription of type I interferons and other inflammatory cytokines.
Caption: this compound inhibits the STING signaling pathway.
References
- 1. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Astin A: In Vitro Cell Culture Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Astins are a family of cyclic pentapeptides isolated from the medicinal plant Aster tataricus. These natural compounds have demonstrated significant antineoplastic properties. Notably, cyclic astin analogues have been shown to induce apoptosis in cancer cells, making them promising candidates for further investigation in drug development.
This document provides detailed protocols for in vitro cell culture assays to assess the cytotoxic and apoptotic effects of Astin A. The methodologies outlined below are based on established techniques and published research on astin analogues.
Mechanism of Action
Cyclic astin analogues have been observed to induce apoptosis in human cancer cell lines. The proposed mechanism involves the activation of the caspase cascade, a key pathway in programmed cell death. Specifically, studies on a synthesized cyclic astin analogue have demonstrated the sequential activation of caspase-8, caspase-9, and the effector caspase-3 in human papillary thyroid carcinoma (NPA) cells.[1][2] This suggests that this compound may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
While the direct molecular targets of this compound are still under investigation, the activation of this signaling cascade leads to characteristic apoptotic events such as DNA fragmentation and chromatin condensation.[3] It is important to note that the cyclic nature of astins appears to be crucial for their antitumor activities, as acyclic analogues have shown no significant cytotoxic effects.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of astin analogues on cancer cell lines. Due to limited publicly available data specifically for "this compound," the table includes data for closely related cyclic astin analogues.
Table 1: Cytotoxicity of Astin Analogues in Cancer Cell Lines
| Cell Line | Cancer Type | Astin Analogue | IC50 Value | Incubation Time | Assay Method |
| Nasopharynx Carcinoma (KB) cells | Nasopharynx Carcinoma | Astins | Not specified | Not specified | Not specified |
| Human Papillary Thyroid Carcinoma (NPA) cells | Papillary Thyroid Carcinoma | Cyclic Astin 3 | Not specified | 24, 48, 72 hours | MTT Assay |
Table 2: Apoptosis Induction by Cyclic Astin Analogue
| Cell Line | Treatment | Percentage of Apoptotic Cells | Method |
| NPA | Cyclic Astin 3 (concentration not specified) | ~40% | Hoechst 33258 staining, Flow Cytometry |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., NPA, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
References
Application Notes and Protocols for Astin C Animal Model Experimental Design
A Note on Terminology: Initial searches for "Astin A" did not yield information on a compound used in animal model research. However, "Astin C," a related cyclopeptide, is a known inhibitor of the cGAS-STING signaling pathway with published preclinical data. The following application notes and protocols are based on the available information for Astin C , assuming this is the compound of interest for the user.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Astin C
Astin C is a cyclopeptide originally isolated from the medicinal plant Aster tataricus. It has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] The overactivation of the STING pathway is implicated in the pathophysiology of various autoimmune diseases and can also play a role in the anti-tumor immune response. Astin C exerts its inhibitory effect by blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) to the STING signalosome, thereby attenuating downstream inflammatory signaling.[1][2] This mechanism of action makes Astin C a valuable tool for preclinical research in immunology, oncology, and autoimmune disorders.
Data Presentation: In Vivo Efficacy of Astin C
The following tables summarize the quantitative data from preclinical studies involving Astin C in mouse models.
Table 1: Astin C in a Mouse Model of Autoimmune Disease
| Animal Model | Astin C Dosage | Administration Route | Dosing Frequency | Duration | Key Outcomes | Reference |
| Trex1-/- mice | 2 and 4 mg/kg | Tail vein injection | Once every 2 days | 7 days | Alleviated autoimmune inflammatory symptoms, decreased sera autoantibodies, and reduced the percentage of activated CD8+ T cells in the spleen. | [2] |
Table 2: Astin C in a Mouse Model of Cancer
| Animal Model | Astin C Dosage | Administration Route | Dosing Frequency | Duration | Key Outcomes | Reference |
| Male ICR mice with Sarcoma 180 ascites | 5.0 mg/kg | Intraperitoneal injection | Daily | 5 days | Achieved a tumor growth inhibition rate of 45%. |
Experimental Protocols
Protocol 1: Evaluation of Astin C in a Trex1-/- Mouse Model of Autoimmune Disease
This protocol describes the use of Astin C in a genetically engineered mouse model that spontaneously develops an autoimmune phenotype due to the accumulation of cytosolic DNA and subsequent STING activation.
Materials:
-
Trex1-/- mice
-
Wild-type C57BL/6 mice (as controls)
-
Astin C
-
Vehicle solution (e.g., sterile saline with appropriate solubilizing agent)
-
Sterile syringes and needles for intravenous injection
-
Standard animal housing and monitoring equipment
-
Flow cytometer
-
ELISA kits for autoantibody detection
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate Trex1-/- and wild-type mice to the facility for at least one week before the experiment.
-
Randomly assign Trex1-/- mice to either the vehicle control group or Astin C treatment groups (e.g., 2 mg/kg and 4 mg/kg). Include a group of wild-type mice receiving the vehicle as a baseline control.
-
-
Astin C Preparation and Administration:
-
Prepare Astin C in a sterile vehicle solution suitable for intravenous administration.
-
Administer Astin C or vehicle via tail vein injection at the designated dose.
-
Repeat the administration every two days for a total of seven days.
-
-
Monitoring and Sample Collection:
-
Monitor the mice daily for clinical signs of autoimmune disease (e.g., weight loss, skin lesions).
-
At the end of the treatment period, collect blood samples via cardiac puncture for serum separation.
-
Euthanize the mice and harvest spleens for immunological analysis.
-
-
Endpoint Analysis:
-
Autoantibody Levels: Use ELISA to quantify the levels of specific autoantibodies in the serum.
-
Spleen Cell Analysis: Prepare single-cell suspensions from the spleens. Use flow cytometry to analyze the percentage of activated CD8+ T cells and other relevant immune cell populations.
-
Histopathology: Collect relevant tissues (e.g., skin, liver) for histopathological analysis to assess inflammation.
-
Protocol 2: Evaluation of Astin C in a Syngeneic Mouse Tumor Model
This protocol outlines the assessment of Astin C's anti-tumor efficacy, potentially through modulation of the tumor microenvironment's immune status.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor cell line)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Astin C
-
Vehicle solution
-
Sterile syringes and needles for intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the tumor-bearing mice into a vehicle control group and an Astin C treatment group (e.g., 5 mg/kg).
-
Administer Astin C or vehicle via intraperitoneal injection daily for five consecutive days.
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition rate.
-
Optional: Process the tumors for further analysis, such as immunohistochemistry to assess immune cell infiltration or flow cytometry to characterize the immune cell populations within the tumor microenvironment.
-
Mandatory Visualizations
References
Quantitative Analysis of Astin A in Human Plasma by LC-MS/MS
Application Note
Introduction
Astin A is a cyclic pentapeptide with demonstrated antitumor properties, making it a compound of significant interest in pharmaceutical research and drug development.[1][2] Astins are naturally produced by the fungal endophyte Cyanodermella asteris, which resides in the medicinal plant Aster tataricus.[3][4] A characteristic structural feature of many astins is the presence of a unique β,γ-dichlorinated proline residue.[1] The cyclic nature of these peptides confers high thermal stability and resistance to enzymatic degradation, enhancing their potential as therapeutic agents.[5]
Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This application note details a robust and reproducible Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. Following extraction from human plasma, the analyte is separated from matrix components using reverse-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's peak area to that of a stable isotope-labeled internal standard.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 or C4 reversed-phase column (e.g., YMC-Triart Bio C4, 50 x 2.1 mm, 3 µm) is suitable for the separation of cyclic peptides.[5]
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of this compound standard.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | YMC-Triart Bio C4, 50 x 2.1 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. |
Hypothetical MRM transitions for this compound (C₂₅H₃₃Cl₂N₅O₆, MW: 586.47) and a stable isotope-labeled internal standard are presented below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | [M+H]⁺ | Product Ion 1 | 100 |
| This compound | [M+H]⁺ | Product Ion 2 | 100 |
| IS (¹³C₆-Astin A) | [M+6+H]⁺ | Product Ion 1 | 100 |
Method Validation
The developed method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte. A linear range appropriate for the expected sample concentrations should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no interference at the retention time of this compound and the internal standard.
-
Recovery and Matrix Effect: Evaluated to determine the efficiency of the extraction process and the influence of plasma components on ionization.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Quantitative Data Summary
The following tables present hypothetical but typical acceptance criteria and results for the validation of a bioanalytical method for a cyclic peptide like this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 3 | < 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | < 15% | ± 15% |
| High | 800 | < 15% | < 15% | ± 15% |
Table 3: Sensitivity and Recovery
| Parameter | Result |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Extraction Recovery | 85 - 115% |
| Matrix Effect | < 15% |
Diagrams
References
- 1. New antitumour cyclic astin analogues: synthesis, conformation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor astins originate from the fungal endophyte Cyanodermella asteris living within the medicinal plant Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols: Astin A in Immunology Research
Introduction
Astins are a family of cyclic pentapeptides isolated from the medicinal plant Aster tataricus. While the query specifically requested information on Astin A, the available scientific literature predominantly focuses on the immunological activities of a closely related analogue, Astin C. It is presumed that this compound shares structural and functional similarities with Astin C. Therefore, these application notes will focus on the known immunological effects of Astin C as a representative of the Astin family, providing researchers with a framework to investigate this compound. Astin C has demonstrated significant immunosuppressive and anti-inflammatory properties, primarily through the inhibition of the cGAS-STING signaling pathway and the induction of apoptosis in activated T lymphocytes.
Immunomodulatory Mechanism of Action
Astin C exerts its immunosuppressive effects through a multi-faceted approach targeting key components of both innate and adaptive immunity.
-
Inhibition of the cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Astin C has been shown to directly bind to STING, preventing its activation.[1] Specifically, it is suggested that Astin C occupies the cGAMP binding pocket on STING, thereby inhibiting downstream signaling events.[1] This blockade prevents the recruitment of Tank-binding kinase 1 (TBK1) and the subsequent phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[2] The inhibition of IRF3 activation leads to a reduction in the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][2]
-
Induction of Apoptosis in Activated T Lymphocytes: Astin C has been observed to induce apoptosis, or programmed cell death, in activated T cells. This effect is mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. The induction of apoptosis in activated T cells is a key mechanism for its immunosuppressive activity, as it can eliminate the effector cells that drive inflammatory and autoimmune responses. While the precise upstream signaling events are still under investigation, it is known that cyclic astins can activate an apoptotic pathway involving the sequential activation of caspases 8, 9, and 3.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory effects of Astin C on immune responses.
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| IFN-β mRNA expression | Mouse Embryonic Fibroblasts (MEFs) | qPCR | 3.42 µM | |
| IFN-β mRNA expression | Human Fetal Lung Fibroblasts (HFLs) | qPCR | 10.83 µM | |
| Immunosuppressive Activity | Mouse Lymph Node Cells | Lymphocyte Proliferation Assay | 12.6 ± 3.3 μM |
Experimental Protocols
Here are detailed protocols for key experiments to assess the immunological effects of this compound, based on established methods for studying similar compounds like Astin C.
Lymphocyte Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of lymphocytes stimulated by a mitogen, such as phytohemagglutinin (PHA) or concanavalin A (Con A).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) or Concanavalin A (Con A).
-
This compound (dissolved in a suitable solvent, e.g., DMSO, at various concentrations).
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE-based).
-
96-well flat-bottom culture plates.
-
Liquid scintillation counter or microplate reader.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Add 50 µL of PHA (final concentration 5 µg/mL) or Con A (final concentration 2.5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells (cells with medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For [³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions for the specific kit being used.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
Measurement of Apoptosis by Annexin V Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify the induction of apoptosis in T cells by this compound, analyzed by flow cytometry.
Materials:
-
Jurkat T cells or activated primary T cells.
-
RPMI-1640 culture medium.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Culture Jurkat T cells or primary T cells in complete RPMI-1640 medium. For primary T cells, activate them with anti-CD3/CD28 antibodies for 48-72 hours prior to the experiment.
-
Seed the cells at a density of 5 x 10⁵ cells/mL in a 24-well plate.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).
Cytokine Production Measurement by ELISA
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) by immune cells, such as macrophages or PBMCs, upon stimulation.
Materials:
-
RAW 264.7 macrophage cell line or primary human PBMCs.
-
DMEM (for RAW 264.7) or RPMI-1640 (for PBMCs) culture medium.
-
Lipopolysaccharide (LPS) or other appropriate stimuli (e.g., cGAMP for STING activation).
-
This compound.
-
ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IFN-β).
-
96-well ELISA plates.
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells or PBMCs at an appropriate density in a 96-well plate and allow them to adhere overnight (for RAW 264.7).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or another appropriate stimulus. Include unstimulated and vehicle controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to the standard curve.
-
Determine the dose-dependent effect of this compound on cytokine production.
Visualizations
Signaling Pathway of Astin C in Inhibiting Innate Immunity
Caption: Astin C inhibits the cGAS-STING pathway by binding to STING.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Logical Relationship of Astin C's Immunosuppressive Actions
Caption: Astin C's dual inhibitory effects on innate and adaptive immunity.
References
Astin A (Astin C): A Potent Tool for Investigating Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Astin C, a naturally occurring cyclopeptide, has emerged as a valuable pharmacological tool for the study of innate immunity. Its high specificity as an inhibitor of the cGAS-STING signaling pathway allows for the precise dissection of this critical cellular defense mechanism. These notes provide an overview of Astin C's mechanism of action, key quantitative data, and detailed protocols for its application in immunology research.
Mechanism of Action
Astin C exerts its inhibitory effect on the innate immune system by directly targeting the STimulator of INterferon Genes (STING) protein. Upon activation by cyclic GMP-AMP (cGAMP), which is produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
Astin C specifically binds to the C-terminal domain (CTD) of STING, the same region that binds cGAMP. This competitive binding physically obstructs the recruitment of IRF3 to the STING signalosome, thereby preventing its phosphorylation and subsequent activation. This targeted inhibition makes Astin C a powerful tool to study the downstream consequences of STING signaling in various pathological and physiological contexts.
Quantitative Data
The following tables summarize the key quantitative parameters of Astin C's activity, providing a reference for experimental design.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (IFN-β mRNA expression) | Mouse Embryonic Fibroblasts (MEFs) | 3.42 µM | [1] |
| IC₅₀ (IFN-β mRNA expression) | Human Fetal Lung Fibroblasts (IMR-90) | 10.83 µM | [1] |
| Table 1: In Vitro Efficacy of Astin C |
| Parameter | Value | Reference |
| Binding Affinity (Kd) for STING | 2.37 µM | [2] |
| Table 2: Binding Affinity of Astin C |
| Animal Model | Dosage and Administration | Observed Effect | Reference |
| HSV-1 Infection Model (C57BL/6 mice) | 2-4 mg/kg, intravenous injection every 2 days for 7 days | Increased susceptibility to HSV-1 infection | [2] |
| Autoimmune Disease Model (Trex1-/- mice) | 2 and 4 mg/kg, intravenous injection every 2 days for 7 days | Attenuation of autoinflammatory responses | [2] |
| Table 3: In Vivo Efficacy of Astin C |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Astin C action on the cGAS-STING pathway.
Caption: General experimental workflow for studying Astin C.
Experimental Protocols
Protocol 1: In Vitro Inhibition of STING Signaling in Mouse Embryonic Fibroblasts (MEFs)
This protocol details the steps to assess the inhibitory effect of Astin C on the expression of Interferon-beta (IFN-β) in MEFs stimulated with cytosolic DNA.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Astin C (stock solution in DMSO)
-
Herring Testis DNA (HT-DNA) or other dsDNA stimulus
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for mouse Ifnb1 and a housekeeping gene (e.g., Gapdh)
-
qPCR master mix
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MEFs in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Astin C Pre-treatment: The following day, treat the cells with the desired concentrations of Astin C (e.g., 1, 5, 10 µM) or DMSO (vehicle control) for 6 hours.
-
DNA Transfection:
-
For each well, dilute 2 µg of HT-DNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL DNA-lipid complex to the corresponding wells containing the Astin C-treated cells.
-
-
Incubation: Incubate the cells for 6 hours at 37°C in a CO₂ incubator.
-
RNA Extraction:
-
Aspirate the media and wash the cells with PBS.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol reagent and scraping the cells.
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers for Ifnb1 and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Ifnb1 mRNA, normalized to the housekeeping gene.
-
Protocol 2: Co-Immunoprecipitation to Assess STING-IRF3 Interaction
This protocol describes how to determine if Astin C inhibits the interaction between STING and IRF3 in cells.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-tagged IRF3 and HA-tagged STING
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Astin C (stock solution in DMSO)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-FLAG M2 affinity gel or Protein A/G beads coupled with anti-FLAG antibody
-
Anti-HA antibody
-
Anti-IRF3 antibody
-
Anti-STING antibody
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Co-transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-IRF3 and HA-STING.
-
Astin C Treatment: 14 hours post-transfection, treat the cells with Astin C (e.g., 10 µM) or DMSO for 6 hours.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel or anti-FLAG antibody-coupled beads overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect co-immunoprecipitated STING and with anti-FLAG antibody to confirm the immunoprecipitation of IRF3.
-
Analyze the input lysates with anti-HA, anti-FLAG, and anti-actin antibodies to verify protein expression.
-
Protocol 3: In Vivo Evaluation of Astin C in a Herpes Simplex Virus-1 (HSV-1) Infection Model
This protocol outlines the procedure for assessing the in vivo efficacy of Astin C in a mouse model of HSV-1 infection.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
HSV-1 (e.g., KOS strain)
-
Astin C (sterile solution for injection)
-
Vehicle control (e.g., sterile saline with a low percentage of DMSO)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Astin C Administration:
-
Administer Astin C (e.g., 2 or 4 mg/kg) or vehicle control via tail vein injection.
-
Repeat the administration every two days for a total of 7 days.
-
-
HSV-1 Infection:
-
24 hours after the first dose of Astin C, anesthetize the mice.
-
Infect the mice via a relevant route, for example, intranasal inoculation with a pre-determined lethal or sub-lethal dose of HSV-1.
-
-
Monitoring:
-
Monitor the mice daily for signs of disease, including weight loss, ruffled fur, hunched posture, and neurological symptoms.
-
Record survival data daily.
-
-
Analysis (at a pre-determined endpoint or upon euthanasia):
-
Viral Load: Harvest tissues (e.g., brain, lungs) and quantify viral titers by plaque assay or qPCR for viral DNA.
-
Cytokine Analysis: Collect serum or tissue homogenates to measure cytokine levels (e.g., IFN-β, IL-6, TNF-α) by ELISA or multiplex assay.
-
Histopathology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to assess inflammation and tissue damage.
-
Protocol 4: Evaluation of Astin C in a Trex1-/- Mouse Model of Autoimmune Disease
This protocol provides a framework for testing the therapeutic potential of Astin C in a genetic mouse model of Aicardi-Goutières syndrome.
Materials:
-
Trex1-/- mice and wild-type littermate controls
-
Astin C (sterile solution for injection)
-
Vehicle control
-
Insulin syringes
Procedure:
-
Animal Model: Use Trex1-/- mice, which spontaneously develop an autoinflammatory disease characterized by elevated type I interferons.
-
Astin C Administration:
-
Begin treatment at a pre-symptomatic or early symptomatic stage.
-
Administer Astin C (e.g., 2 or 4 mg/kg) or vehicle control via intravenous or intraperitoneal injection.
-
The treatment frequency and duration should be optimized, for example, every two days for several weeks.
-
-
Monitoring Disease Progression:
-
Monitor the mice for clinical signs of disease, such as weight loss, skin lesions, and general health status.
-
Collect blood samples periodically to measure autoantibodies and inflammatory cytokines.
-
-
Endpoint Analysis:
-
Cytokine Profiling: At the end of the study, harvest serum and tissues to measure the levels of type I interferons and other pro-inflammatory cytokines.
-
Gene Expression Analysis: Isolate RNA from tissues (e.g., spleen, liver, heart) and perform qRT-PCR to measure the expression of interferon-stimulated genes (ISGs).
-
Histopathology: Perform histological analysis of key organs to assess the extent of immune cell infiltration and tissue damage.
-
These protocols provide a foundation for utilizing Astin C as a specific inhibitor of the STING pathway in both in vitro and in vivo settings. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
References
Solid-Phase Peptide Synthesis of Astin A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astins are a class of cyclic pentapeptides first isolated from the Aster tataricus plant, which have demonstrated significant antitumor and immunosuppressive activities. Their unique structure, often featuring a dichlorinated proline residue, has made them attractive targets for synthetic chemists aiming to develop novel therapeutic agents. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Astin A analogs. The methodologies described herein are based on established SPPS principles and published data on the synthesis of similar cyclic peptides and Astin C analogs, offering a comprehensive guide for researchers in this field.
Data Presentation
Table 1: Biological Activity of Synthesized Astin C Analogs
The following table summarizes the immunosuppressive activity of various Astin C analogs, providing a basis for structure-activity relationship (SAR) studies and the design of novel this compound analogs.
| Compound ID | Sequence Modification | IC50 (µM) on Mouse Lymph Node Cells |
| Astin C | Natural Product | 12.6 ± 3.3 |
| Analog 2 | Substitution with D-amino acid | 38.4 ± 16.2 |
| Analog 4 | Substitution with hydrophobic long-chain alkyl group | 51.8 ± 12.7 |
| Analog 5 | Substitution with aryl substituent | 65.2 ± 15.6 |
| Analog 8 | Substitution with hydrophobic long-chain alkyl group | 61.8 ± 12.4 |
| Analogs 15, 16, 17 | Lack of cis-3,4-dichlorinated proline | No immunosuppressive activity |
Data adapted from a study on the immunosuppressive activity of Astin C analogs.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a representative this compound analog. These are generalized procedures and may require optimization based on the specific sequence of the target analog.
Protocol 1: Resin Preparation and First Amino Acid Loading
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Resin Swelling:
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Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.
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Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 1 hour at room temperature with occasional agitation.
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After swelling, drain the DMF.
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Fmoc-Deprotection:
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Add 2 mL of 20% piperidine in DMF to the resin.
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Agitate the mixture for 5 minutes at room temperature.
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Drain the solution.
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Repeat the 20% piperidine treatment for an additional 15 minutes.
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Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
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First Amino Acid Coupling:
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In a separate vial, dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., HATU) in DMF.
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Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and vortex briefly.
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Immediately add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 2 hours at room temperature.
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To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates completion. If the test is positive (blue beads), repeat the coupling step.
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Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
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Protocol 2: Chain Elongation
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Fmoc-Deprotection:
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Perform the Fmoc-deprotection as described in Protocol 1, step 2.
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Amino Acid Coupling:
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Perform the amino acid coupling as described in Protocol 1, step 3, using the next amino acid in the peptide sequence.
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Repeat:
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Repeat steps 1 and 2 for each subsequent amino acid in the this compound analog sequence.
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Protocol 3: On-Resin Cyclization
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Final Fmoc-Deprotection:
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After the final amino acid has been coupled, perform the Fmoc-deprotection as described in Protocol 1, step 2.
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Side-Chain Deprotection (if necessary):
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Selectively deprotect any side-chain protecting groups that will be involved in the cyclization. The choice of reagents will depend on the protecting groups used (e.g., TFA for Boc, Pd(PPh3)4 for Allyl).
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Cyclization:
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In a separate vial, dissolve 3 equivalents of a cyclization agent (e.g., HATU or DPPA) in DMF.
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Add 6 equivalents of DIEA.
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Add the cyclization cocktail to the resin-bound linear peptide.
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Allow the reaction to proceed for 4-24 hours at room temperature. The progress of the cyclization can be monitored by cleaving a small sample of the resin and analyzing by HPLC-MS.
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Protocol 4: Cleavage from Resin and Purification
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Resin Washing and Drying:
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After cyclization, wash the resin thoroughly with DMF (5 x 2 mL), DCM (5 x 2 mL), and methanol (3 x 2 mL).
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Dry the resin under vacuum for at least 1 hour.
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-
Cleavage:
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Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin in a fume hood.
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Agitate the mixture for 2-4 hours at room temperature.
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Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
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-
Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
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Centrifuge the mixture to pellet the peptide.
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Wash the peptide pellet with cold diethyl ether twice.
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Dry the crude peptide pellet under vacuum.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Mandatory Visualizations
Experimental Workflow for Solid-Phase Synthesis of this compound Analogs
Caption: General workflow for the solid-phase synthesis of this compound analogs.
Putative Apoptotic Signaling Pathway Induced by Astin Analogs
Caption: A proposed signaling pathway for Astin-induced apoptosis in cancer cells.
References
Troubleshooting & Optimization
Technical Support Center: Astin A Natural Product Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Astin A during extraction and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Extremely low or no detectable this compound in the extract of Aster tataricus plant material.
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Question: We are extracting from Aster tataricus but are unable to detect any this compound. What could be the reason?
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Answer: The primary reason for the absence of this compound in Aster tataricus extracts is the absence of the endophytic fungus, Cyanodermella asteris.[1][2] this compound is a product of a symbiotic relationship between the plant and the fungus.[3] The fungus produces precursor astins, which are then likely modified by the plant to yield this compound.[3] Therefore, it is crucial to ensure that the plant material is naturally infected with the endophyte or to establish a co-culture system.
Issue 2: Low yield of this compound from fungal culture of Cyanodermella asteris.
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Question: We are cultivating Cyanodermella asteris but the yield of astins, and subsequently this compound precursors, is very low. How can we improve this?
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Answer: Optimizing the culture conditions for Cyanodermella asteris is critical for enhancing the production of astin precursors. Several factors can be adjusted:
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Culture Type: Immobilized-cell cultures have been shown to increase the production of Astin C, a related compound, by up to 30% compared to planktonic cultures.[4]
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Inoculum: Using spores as the inoculum instead of hyphae can be beneficial for both fungal growth and astin production.
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Medium Composition: The composition of the culture medium, including the carbon and nitrogen sources, significantly impacts secondary metabolite production. Experiment with different media formulations to find the optimal conditions for C. asteris.
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pH: The pH of the culture medium should be monitored and controlled, as it can influence fungal metabolism and enzyme activity.
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Issue 3: Degradation of this compound during extraction and purification.
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Question: We suspect that our this compound is degrading during the extraction and purification process. What conditions can minimize this?
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Answer: The stability of natural products like this compound can be sensitive to pH, temperature, and the solvents used. While specific stability data for this compound is limited, general principles for similar compounds suggest the following precautions:
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Temperature: Perform extraction and purification steps at low temperatures (e.g., 4°C) whenever possible to minimize thermal degradation.
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pH: Avoid strongly acidic or alkaline conditions. The stability of similar compounds, like astilbin, is pH-dependent. It is advisable to work with neutral or slightly acidic buffers.
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Solvent: The choice of solvent can affect stability. For instance, some flavonoids are more stable in 50% ethanol than in pure water or methanol. For this compound, a 75% ethanol solution has been used for extraction.
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Light: Protect the samples from direct light exposure, as some natural products are light-sensitive.
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Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is a natural product that originates from a symbiotic interaction between the medicinal plant Aster tataricus and its endophytic fungus, Cyanodermella asteris. Neither the plant nor the fungus alone produces this compound in significant amounts. The fungus synthesizes precursor molecules, which are then believed to be converted into this compound by the plant.
Q2: Why is the natural abundance of this compound so low?
A2: The low natural abundance of this compound is a significant challenge. This is primarily due to its complex symbiotic biosynthesis. The presence and metabolic activity of the Cyanodermella asteris endophyte within the Aster tataricus plant are essential for this compound production. Variations in the fungal population within different plant batches can lead to inconsistent and generally low yields.
Q3: Can this compound be produced through fermentation of Cyanodermella asteris alone?
A3: While Cyanodermella asteris can be cultured to produce other astin variants like Astin C, it does not produce this compound in isolation. The production of this compound appears to require a signal or enzymatic activity from the host plant. Therefore, a co-culture system or induction with plant-derived elicitors may be necessary to stimulate this compound production in a laboratory setting.
Q4: What strategies can be employed to increase the yield of this compound?
A4: To overcome the low yield of this compound, a multi-faceted approach is recommended. This includes optimizing the conditions for the symbiotic production and improving the extraction and purification efficiency. The following table summarizes key strategies:
Data Presentation: Strategies to Improve this compound Yield
| Strategy | Description | Expected Outcome | Key Parameters to Optimize |
| Co-culture Optimization | Establishing and optimizing a co-culture of Aster tataricus and Cyanodermella asteris. | Increased precursor production by the fungus and subsequent conversion to this compound by the plant. | Inoculum ratio, culture medium, incubation time, temperature, light conditions. |
| Elicitor Treatment | Addition of signaling molecules (elicitors) to the fungal culture to stimulate the production of astin precursors. | Enhanced biosynthesis of astins by the fungus. | Elicitor type (e.g., plant extracts, jasmonic acid), concentration, and timing of addition. |
| Immobilized Fungal Culture | Growing Cyanodermella asteris on a solid support in a liquid medium. | Increased fungal biomass and astin production, and simplified downstream processing. | Support material, inoculum density, medium flow rate. |
| Optimized Solvent Extraction | Selecting the most efficient and selective solvent for extracting this compound. | Higher recovery of this compound from the raw material. | Solvent type (e.g., ethanol, methanol, acetone), solvent-to-solid ratio, extraction time, temperature. |
| Chromatographic Purification | Developing a multi-step chromatography protocol for isolating this compound. | High-purity this compound with minimal loss during purification. | Stationary phase (e.g., C18, silica), mobile phase composition, gradient profile, column loading. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and purification of this compound. These protocols are based on general principles for natural product isolation and specific information available for related astin compounds.
1. Extraction of this compound from Aster tataricus (infected with C. asteris)
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Preparation of Plant Material: Harvest fresh, healthy roots of Aster tataricus confirmed to be colonized by Cyanodermella asteris. Clean the roots thoroughly with deionized water and freeze-dry them. Grind the lyophilized roots into a fine powder.
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Solvent Extraction:
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Suspend the powdered root material in 75% (v/v) aqueous ethanol at a 1:10 solid-to-solvent ratio (w/v).
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Perform the extraction at room temperature with continuous stirring for 24 hours.
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Separate the extract from the solid residue by vacuum filtration.
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Repeat the extraction process on the residue two more times with fresh solvent.
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Combine the filtrates.
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Solvent Partitioning:
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Concentrate the combined ethanolic extract under reduced pressure at 40°C to remove the ethanol.
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Resuspend the resulting aqueous residue in deionized water and partition it sequentially with an equal volume of n-hexane, ethyl acetate, and n-butanol.
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Collect the ethyl acetate and n-butanol fractions, as astins are likely to partition into these moderately polar solvents.
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Evaporate the solvents from these fractions to dryness.
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2. Purification of this compound by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of methanol. Filter the solution through a 0.22 µm syringe filter before injection.
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Preparative Reversed-Phase HPLC (RP-HPLC):
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Column: C18 column (e.g., 250 x 10 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape).
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Gradient: Start with a low percentage of acetonitrile (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 40-60 minutes.
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Flow Rate: 2-4 mL/min.
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Detection: UV detector at 210 nm and 254 nm.
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Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
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Analytical HPLC for Purity Check: Analyze the collected fractions using analytical RP-HPLC with a similar mobile phase gradient to assess the purity of each fraction.
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Structure Elucidation: Confirm the identity of the purified compound as this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for this compound extraction and purification.
Caption: Hypothetical biosynthetic pathway of this compound.
References
Astin A stability and storage conditions
This technical support center provides guidance on the stability and storage of Astin A, along with troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
It is crucial to store the solutions in sealed containers, protected from moisture.[1]
Q2: How should I handle this compound upon receipt?
A2: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1] Upon receipt, it is recommended to store it under the conditions specified on the product datasheet. For long-term storage of stock solutions, refer to the temperatures outlined in Q1.
Q3: What general factors can affect the stability of compounds like this compound?
A3: The stability of cyclic peptides like this compound can be influenced by several factors, including:
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Temperature: Elevated temperatures generally accelerate degradation.
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pH: The stability of peptides is often pH-dependent. Extreme pH values can lead to hydrolysis or other degradation pathways.
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Light: Exposure to UV or even ambient light can cause photodegradation.
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Oxidation: The presence of oxidizing agents can lead to the degradation of sensitive functional groups within the molecule.
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Solvent: The choice of solvent can impact the stability of a compound in solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh this compound stock solutions from a new vial. 2. Ensure stock solutions are stored at or below -20°C and used within the recommended timeframe. 3. Minimize the number of freeze-thaw cycles. |
| Inconsistent experimental results. | Instability of this compound in the experimental buffer or medium. | 1. Assess the pH of your experimental solution; peptide stability can be pH-dependent. 2. Consider performing a pilot stability study of this compound in your specific buffer. 3. Prepare fresh dilutions of this compound immediately before each experiment. |
| Visible precipitation in the this compound stock solution. | Poor solubility or compound degradation. | 1. Ensure the solvent is appropriate for this compound. 2. Briefly sonicate the solution to aid dissolution. 3. If precipitation persists after warming and sonication, the solution may be supersaturated or degraded. It is advisable to prepare a fresh stock solution. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Reference |
| Stock Solution Storage Temperature | -80°C | Stable for up to 6 months. | [1] |
| -20°C | Stable for up to 1 month. | ||
| General Handling | Keep sealed and away from moisture. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol outlines a general approach for this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
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HPLC grade solvents (e.g., acetonitrile, methanol, water)
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Acids (e.g., 0.1 N HCl)
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Bases (e.g., 0.1 N NaOH)
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Oxidizing agent (e.g., 3% H₂O₂)
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Calibrated pH meter
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HPLC system with a UV detector
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Photostability chamber
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Temperature-controlled oven
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
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Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and incubate at room temperature for a defined period.
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Oxidation: Treat the this compound stock solution with 3% H₂O₂ at room temperature for a defined period.
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Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 80°C) in an oven.
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Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
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Sample Analysis:
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At specified time points, withdraw aliquots from each stress condition.
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Neutralize the acidic and basic samples.
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Analyze all samples by a stability-indicating HPLC method to determine the amount of undegraded this compound and to detect the formation of any degradation products.
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Data Analysis:
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Calculate the percentage of degradation of this compound under each condition.
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Characterize the degradation products using techniques like LC-MS if necessary.
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Visualizations
Logical Workflow for this compound Stability Troubleshooting
Caption: Troubleshooting workflow for experiments involving this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study of this compound.
References
Technical Support Center: Troubleshooting Astin A Solubility In Vitro
Welcome to the technical support center for Astin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic pentapeptide with demonstrated antitumor properties.[1] Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells.[2][3] This process is mediated through the intrinsic mitochondrial pathway, involving the sequential activation of caspases, which are key executioner proteins in the apoptotic cascade.[3][4]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is a hydrophobic compound and is generally insoluble in aqueous solutions. The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone have also been reported to dissolve this compound. For cell-based assays, DMSO is the most commonly used solvent due to its miscibility with cell culture media at low concentrations.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. This phenomenon, often referred to as "solvent shock," can be mitigated by following these recommendations:
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Stepwise Dilution: Instead of adding the concentrated DMSO stock solution directly to your final volume of cell culture medium, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final volume.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally at or below 0.5% (v/v), to avoid solvent-induced cytotoxicity. For sensitive or primary cell lines, a final DMSO concentration of 0.1% or lower is recommended.
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Sonication: Gentle sonication of the diluted solution in a water bath can sometimes help to redissolve small precipitates.
Q4: What is the recommended method for preparing an this compound stock solution?
To prepare a stock solution of this compound, it is recommended to use anhydrous DMSO. The following is a general protocol:
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Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
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Add the desired volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
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Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
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Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve in DMSO.
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Problem: The this compound powder is not fully dissolving in DMSO, or the solution appears cloudy.
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Possible Cause 1: The DMSO may have absorbed moisture.
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Solution: Use fresh, anhydrous, high-purity DMSO.
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Possible Cause 2: The concentration is too high.
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Solution: Try preparing a more dilute stock solution.
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Possible Cause 3: Insufficient mixing or temperature.
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Solution: Vortex the solution for a longer period. Gentle warming of the solution in a 37°C water bath can also help.
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Issue 2: Inconsistent Results in Cytotoxicity Assays.
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Problem: High variability in cell viability or IC50 values between replicate wells or experiments.
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Possible Cause 1: Incomplete dissolution or precipitation of this compound in the culture medium.
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Solution: Follow the recommended procedures for preparing and diluting the this compound stock solution, including stepwise dilution into pre-warmed media. Visually inspect for any signs of precipitation before adding to the cells.
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Possible Cause 2: Uneven distribution of the compound in the wells.
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Solution: After adding the diluted this compound to the wells, gently mix the plate on an orbital shaker to ensure uniform distribution.
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-
Possible Cause 3: Cell density variations.
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Solution: Ensure a homogenous cell suspension and consistent seeding density across all wells.
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Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Table 2: Example IC50 Values for a Synthetic Astin Analogue (Astin 3) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| NPA | Papillary Thyroid Carcinoma | ~1 |
| ARO | Anaplastic Thyroid Carcinoma | ~5 |
| SK-BR-3 | Breast Adenocarcinoma | ~10 |
| SK-OV-3 | Ovarian Adenocarcinoma | ~10 |
| A-431 | Epidermoid Carcinoma | ~10 |
Data is derived from studies on a synthetic analogue, Astin 3, and should be considered as an estimation for the potency of this compound. It is crucial to determine the IC50 value of this compound for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
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Prepare a 10 mM Stock Solution: Dissolve the required mass of this compound in anhydrous DMSO to make a 10 mM stock solution.
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Intermediate Dilutions (Optional): If a wide range of concentrations is required, perform serial dilutions of the 10 mM stock in 100% DMSO to create intermediate stocks.
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Final Working Solution: a. Pre-warm your cell culture medium to 37°C. b. To prepare the final working concentration, perform a stepwise dilution. For example, to make a 10 µM working solution from a 10 mM stock, first dilute the stock 1:10 in pre-warmed medium (to make a 1 mM intermediate). c. Gently vortex the intermediate dilution. d. Further dilute the 1 mM intermediate solution 1:100 in pre-warmed medium to achieve the final 10 µM concentration. e. Ensure the final DMSO concentration in the well is below cytotoxic levels (ideally ≤ 0.1% for sensitive cells).
Protocol 2: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.
Experimental Workflow for this compound Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astaxanthin inhibits apoptosis in alveolar epithelial cells type II in vivo and in vitro through the ROS-dependent mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Astin A In Vivo Studies
Disclaimer: The information provided below is for a hypothetical compound, "Astin A," and is intended to serve as a template and guide for researchers. The data, protocols, and pathways are illustrative and not based on an existing therapeutic agent.
Welcome to the technical resource center for this compound. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in successfully designing and executing in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective inhibitor of the novel kinase, Apoptosis Signal-regulating Kinase X (ASKX). By binding to the ATP-binding pocket of ASKX, this compound prevents the downstream phosphorylation of the MAP kinase cascade, specifically the p38/JNK pathways. This inhibition ultimately leads to a reduction in pro-inflammatory cytokine production and suppression of apoptosis in targeted cell populations.
Q2: We are observing poor solubility of this compound in our vehicle. What do you recommend?
A2: this compound is a lipophilic compound with low aqueous solubility. For optimal results, a multi-step solubilization process is recommended. First, dissolve this compound in a small amount of an organic solvent like DMSO. Then, dilute this solution with a co-solvent such as PEG400 or Cremophor EL before bringing it to the final volume with saline or PBS. Always perform a small-scale formulation test to check for precipitation before preparing the bulk solution. Refer to the solubility profile in Table 1 for more details.
Q3: What is a good starting dose for a mouse efficacy study?
A3: For initial in vivo efficacy studies in mice, a starting dose of 10 mg/kg administered intraperitoneally (IP) is recommended. This recommendation is based on in-house pharmacokinetic and pharmacodynamic (PK/PD) modeling that correlates plasma exposure with target engagement. Dose-response studies ranging from 1 mg/kg to 50 mg/kg are advised to determine the optimal dose for your specific model. See Table 2 for guidance on dose selection.
Q4: We are seeing signs of toxicity (e.g., weight loss, lethargy) at higher doses. How can we mitigate this?
A4: If signs of toxicity are observed, it is crucial to first confirm that the effects are compound-related and not due to the vehicle. Consider reducing the dose or the dosing frequency. For example, switch from a once-daily (QD) to an every-other-day (EOD) schedule. It is also beneficial to conduct a formal dose-range finding (DRF) study to establish the maximum tolerated dose (MTD) in your specific animal strain. Refer to the troubleshooting guide in Table 4 for more strategies.
Q5: How should this compound be stored?
A5: this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions prepared in DMSO can be stored at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
Data Presentation
Quantitative Data Summary
The following tables provide key quantitative data to guide your experimental design.
Table 1: Solubility Profile of this compound
| Solvent System | Concentration (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| 100% DMSO | 50 | Clear Solution |
| 10% DMSO / 40% PEG400 / 50% Saline | 5 | Clear Solution |
| 5% DMSO / 10% Cremophor EL / 85% Saline | 2 | Clear Solution |
Table 2: Recommended Starting Doses for In Vivo Studies
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Rationale |
| Mouse (Efficacy) | IP, IV, PO | 10 | Achieves >80% target inhibition for 12 hours. |
| Rat (Pharmacokinetics) | IV, PO | 5 | Well-tolerated with measurable plasma concentrations. |
| Mouse (Toxicity) | IP, PO | 25 | A starting point for MTD determination. |
Table 3: Key Pharmacokinetic Parameters of this compound (10 mg/kg, PO in Mice)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2.5 | µg/mL |
| Tmax (Time to Cmax) | 1.0 | hour |
| AUC (Area Under the Curve) | 15 | µg*h/mL |
| T½ (Half-life) | 4.5 | hours |
Table 4: Troubleshooting Common In Vivo Issues
| Issue | Potential Cause | Recommended Action |
| No Efficacy | Insufficient dose, poor bioavailability, rapid metabolism. | Increase dose, change route of administration (e.g., PO to IP), conduct PK study to confirm exposure. |
| High Variability | Inconsistent formulation, improper dosing technique. | Ensure complete solubilization of this compound, refine animal handling and dosing procedures. |
| Adverse Events | Vehicle toxicity, compound toxicity. | Run a vehicle-only control group, perform a dose-range finding study to determine MTD. |
| Precipitation | Poor solubility in the final formulation. | Increase the percentage of co-solvent (e.g., PEG400), sonicate the solution gently, prepare fresh daily. |
Experimental Protocols
Protocol: Dose-Range Finding (DRF) Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline)
-
8-week-old C57BL/6 mice
-
Sterile syringes and needles
Methodology:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to treatment groups (n=5 per group). Include a vehicle-only control group and at least three dose level groups of this compound (e.g., 25, 50, 100 mg/kg).
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Formulation Preparation: Prepare the this compound formulations and vehicle control on the day of dosing. Ensure complete dissolution.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) once daily for 5 consecutive days.
-
Monitoring: Monitor animals twice daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Body Weight: Record the body weight of each animal daily. A weight loss of >20% is a common endpoint criterion.
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Data Analysis: At the end of the study, analyze body weight changes and clinical observations. The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for an in vivo study.
Caption: Troubleshooting logic for unexpected in vivo results.
References
Astin A Synthesis: A Technical Support Center for Researchers
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Astin A?
A1: The primary challenges in synthesizing this compound and its analogues revolve around two key areas:
-
Synthesis of the β,γ-dichlorinated proline residue: This unique, non-proteinogenic amino acid is a hallmark of many astins and its stereoselective synthesis can be complex.
-
Macrocyclization: The formation of the 16-membered cyclic pentapeptide backbone can be a low-yielding step due to competing intermolecular reactions (dimerization and oligomerization) and the inherent ring strain of the target molecule.
Q2: What are the common synthetic strategies for preparing the linear peptide precursor of this compound?
A2: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been employed for constructing the linear pentapeptide chain of astin analogues. SPPS offers advantages in terms of ease of purification of intermediates, while solution-phase synthesis can be more amenable to large-scale production.
Q3: Which coupling reagents are recommended for the peptide bond formation in Astin synthesis?
A3: A variety of coupling reagents can be used for peptide bond formation. The choice often depends on the specific amino acid residues being coupled and whether the synthesis is performed in solution or on a solid support. Commonly used reagents for challenging couplings in cyclic peptide synthesis include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
Q4: How can the efficiency of the macrocyclization step be improved?
A4: Several strategies can be employed to improve the yield of the macrocyclization step:
-
High Dilution: Performing the cyclization reaction at very low concentrations (typically 0.1-1 mM) favors the intramolecular reaction over intermolecular side reactions.
-
Choice of Cyclization Site: The position of the final amide bond formation can significantly impact the cyclization efficiency. Breaking the ring at a less sterically hindered position or between a flexible and a rigid residue can be beneficial.
-
Use of Turn-Inducing Elements: Incorporating amino acids that promote a "turn" conformation in the linear peptide precursor, such as proline or D-amino acids, can pre-organize the peptide for cyclization and increase the effective molarity.
-
Selection of Cyclization Reagents: The choice of coupling reagent and additives for the macrolactamization is critical. Reagents known to minimize epimerization, such as those incorporating HOAt (1-Hydroxy-7-azabenzotriazole), are often preferred.
Troubleshooting Guides
Issue 1: Low Yield in Macrocyclization
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Major products are dimers or higher-order oligomers. | Reaction concentration is too high, favoring intermolecular reactions. | 1. Decrease the concentration of the linear peptide precursor to 0.1-1 mM. 2. Employ a syringe pump for slow addition of the linear peptide to the reaction mixture to maintain high dilution conditions. |
| No desired cyclic product is observed, only starting material. | 1. Inefficient coupling reagent. 2. Steric hindrance at the cyclization site. 3. Unfavorable conformation of the linear peptide. | 1. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP). 2. Re-design the linear precursor to perform the cyclization at a different, less hindered amide bond. 3. Introduce a turn-inducing element (e.g., a D-amino acid) into the linear peptide sequence to promote a pre-cyclization conformation. |
| Significant epimerization at the C-terminal amino acid. | Use of a coupling reagent known to cause racemization, or inappropriate base. | 1. Use coupling reagents with additives that suppress epimerization, such as HOAt or Oxyma Pure. 2. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts. |
Issue 2: Difficulties in the Synthesis of the Dichlorinated Proline Moiety
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low diastereoselectivity in the chlorination step. | 1. Inappropriate chlorinating agent. 2. Non-optimal reaction temperature. | 1. Screen different chlorinating agents (e.g., NCS, SO₂Cl₂). 2. Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |
| Side reactions during the introduction of the chlorine atoms. | Over-chlorination or reaction at other sensitive functional groups. | 1. Use a stoichiometric amount of the chlorinating agent. 2. Ensure that other reactive functional groups in the proline precursor are appropriately protected. |
Experimental Protocols
The following protocols are representative examples based on the synthesis of Astin C analogues and general peptide synthesis techniques. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Solid-Phase Synthesis of the Linear Pentapeptide Precursor
This protocol outlines the general steps for the synthesis of a linear pentapeptide on a solid support using Fmoc-strategy.
| Step | Procedure | Reagents/Solvents | Typical Conditions |
| 1. Resin Swelling | Swell the resin in the reaction solvent. | Rink Amide resin, Dichloromethane (DCM), Dimethylformamide (DMF) | 30 minutes in DCM, followed by 30 minutes in DMF. |
| 2. Fmoc Deprotection | Remove the Fmoc protecting group from the resin-bound amino acid. | 20% Piperidine in DMF | 2 x 10 minutes at room temperature. |
| 3. Amino Acid Coupling | Couple the next Fmoc-protected amino acid to the growing peptide chain. | Fmoc-amino acid (3 eq.), Coupling reagent (e.g., HATU, 3 eq.), Base (e.g., DIPEA, 6 eq.), DMF | 2-4 hours at room temperature. Monitor completion with a Kaiser test. |
| 4. Washing | Wash the resin to remove excess reagents and byproducts. | DMF, DCM, Methanol | 3-5 washes with each solvent. |
| 5. Repeat Cycles | Repeat steps 2-4 for each amino acid in the sequence. | - | - |
| 6. Cleavage from Resin | Cleave the linear peptide from the resin and remove side-chain protecting groups. | Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | 2-3 hours at room temperature. |
| 7. Precipitation & Purification | Precipitate the crude peptide in cold ether and purify by HPLC. | Cold diethyl ether, Acetonitrile/Water/TFA gradients for HPLC | - |
Protocol 2: Solution-Phase Macrocyclization
This protocol describes a general procedure for the cyclization of a linear peptide in solution.
| Step | Procedure | Reagents/Solvents | Typical Conditions |
| 1. Dissolution | Dissolve the purified linear peptide precursor in a suitable solvent. | High-purity, dry DMF or DCM | Concentration of 0.1-1 mM. |
| 2. Addition of Reagents | Add the coupling reagent and base to the peptide solution. | Coupling reagent (e.g., DPPA, PyBOP, 1.1-1.5 eq.), Base (e.g., DIPEA, 2-3 eq.) | Add reagents dropwise at 0 °C. |
| 3. Reaction | Allow the reaction to proceed with stirring. | - | Stir at 0 °C for 1-2 hours, then at room temperature for 12-24 hours. Monitor by HPLC-MS. |
| 4. Work-up | Quench the reaction and remove the solvent. | Water or saturated aqueous NaHCO₃, Rotary evaporator | - |
| 5. Purification | Purify the crude cyclic peptide. | Preparative HPLC with a suitable gradient of acetonitrile and water containing 0.1% TFA. | - |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Macrocyclization
| Coupling Reagent | Advantages | Disadvantages | Typical Additives |
| DPPA (Diphenylphosphoryl azide) | Simple to use, often gives good yields. | Potential for side reactions, azide hazard. | - |
| PyBOP | High coupling efficiency, low racemization. | Can be expensive. | DIPEA |
| HATU | Very efficient for hindered couplings, low racemization. | Expensive, can be sensitive to moisture. | DIPEA, HOAt |
| HBTU | Good efficiency, commonly used. | Can cause some epimerization. | HOBt, DIPEA |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield macrocyclization.
Preventing degradation of Astin A during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Astaxanthin during purification.
Frequently Asked Questions (FAQs)
Q1: What is Astaxanthin and why is its stability a concern during purification?
Astaxanthin is a naturally occurring carotenoid pigment responsible for the red-orange color in many marine organisms.[1][2] It is a powerful antioxidant with numerous applications in the pharmaceutical, nutraceutical, and cosmetic industries.[1] However, Astaxanthin is highly susceptible to degradation when exposed to various environmental factors such as heat, light, oxygen, and extreme pH levels.[3][4] This instability poses a significant challenge during purification, as it can lead to a substantial loss of the final product yield and a decrease in its antioxidant activity.
Q2: What are the primary factors that lead to Astaxanthin degradation?
The primary factors contributing to Astaxanthin degradation during purification are:
-
Temperature: Elevated temperatures significantly accelerate the degradation of Astaxanthin.
-
Light: Exposure to light, particularly UV light, can cause photo-oxidation and degradation of the molecule.
-
pH: Astaxanthin is most stable in a slightly acidic to neutral pH range. Both highly acidic and alkaline conditions can lead to its degradation.
-
Oxygen: As a potent antioxidant, Astaxanthin is prone to oxidation, especially in the presence of oxygen.
-
Metal Ions: The presence of certain metal ions can catalyze the degradation of Astaxanthin.
Q3: What are the optimal storage conditions for Astaxanthin to minimize degradation?
To minimize degradation, Astaxanthin extracts and purified fractions should be stored under the following conditions:
-
Temperature: Low temperatures are crucial. Storage at 4°C is significantly better than at 20°C for preserving pigment stability and antioxidant activity. For long-term storage, temperatures below -20°C are recommended.
-
Light: Protect from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH: Maintain a pH between 5.5 and 7.0.
Troubleshooting Guides
Issue 1: Low Yield of Purified Astaxanthin
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | Optimize extraction parameters. Use a gentle extraction method and avoid high temperatures and prolonged exposure to light. Consider using antioxidants during extraction. |
| Degradation during chromatography | Work in a cold room or use a chromatography system with temperature control. Protect the column from light. Use deoxygenated solvents. |
| Suboptimal chromatography conditions | Ensure the chosen stationary and mobile phases are appropriate for Astaxanthin's non-polar nature. A C18 column is commonly used for purification. |
| Loss during solvent evaporation | Use a rotary evaporator at a low temperature and under vacuum. Avoid complete dryness, as this can promote oxidation. |
Issue 2: Discoloration or Change in Absorbance Spectrum of Purified Astaxanthin
| Potential Cause | Troubleshooting Step |
| Oxidation | This can cause a shift in the maximum absorbance wavelength. Ensure all steps are performed under an inert atmosphere and use degassed solvents. The addition of antioxidants like α-tocopherol and ascorbic acid can help prevent oxidation. |
| Isomerization | Exposure to light and heat can cause the conversion of the more stable all-trans isomer to cis-isomers, which have different spectral properties. Minimize light and heat exposure throughout the purification process. |
| Presence of metal ions | Metal ions can form complexes with Astaxanthin, altering its color. Use metal-free reagents and glassware, or consider adding a chelating agent like EDTA to the buffers. |
Data Presentation
Table 1: Effect of Temperature and pH on Astaxanthin Stability
| Temperature | pH | Stability (Half-life in hours) | Reference |
| 25°C | 3 | 61 | |
| 25°C | 6 | 170 | |
| 30°C | Not specified | Degradation increases with temperature | |
| 40°C | Not specified | Degradation increases with temperature | |
| 50°C | Not specified | Degradation increases with temperature | |
| 4°C | 5.5 | Higher stability | |
| 20°C | 5.5 | Lower stability |
Experimental Protocols
Protocol 1: Column Chromatography for Astaxanthin Purification
This is a general protocol and may require optimization based on the specific crude extract.
1. Materials:
- Crude Astaxanthin extract (oleoresin).
- Silica gel 60 (70-230 mesh) or C18 reversed-phase silica gel.
- Solvents: Hexane, acetone, ethanol, ethyl acetate (all HPLC grade and deoxygenated).
- Glass chromatography column.
- Collection tubes.
- Rotary evaporator.
2. Procedure:
- Column Packing: Prepare a slurry of the chosen stationary phase (e.g., C18 silica) in the initial mobile phase (e.g., 90% ethanol). Pour the slurry into the column and allow it to pack uniformly.
- Sample Loading: Dissolve the crude Astaxanthin oleoresin in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the packed column.
- Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the concentration of a more polar solvent like ethyl acetate in hexane for normal phase, or decreasing the concentration of ethanol in water for reversed phase) to elute different carotenoids.
- Fraction Collection: Collect fractions based on the color of the eluate. The deep red fraction typically contains Astaxanthin.
- Analysis: Analyze the collected fractions using HPLC to identify the fractions containing pure Astaxanthin.
- Solvent Evaporation: Pool the pure Astaxanthin fractions and evaporate the solvent under reduced pressure at a low temperature (e.g., <40°C).
- Storage: Immediately store the purified Astaxanthin under an inert atmosphere, protected from light, at -20°C or lower.
Visualizations
Caption: Troubleshooting workflow for Astaxanthin degradation during purification.
Caption: Factors leading to the degradation of Astaxanthin.
References
Astin A Cell Permeability Assay: Technical Support Center
Welcome to the Technical Support Center for the Astin A Cell Permeability Assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound cell permeability experiments.
Issue 1: High Variability in Apparent Permeability (Papp) Values
High variability between replicate wells or experiments can obscure the true permeability of your test compound.[1][2][3] An acceptable coefficient of variation (CV) is generally less than 15%.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Monolayer | Ensure a consistent cell seeding density and allow cells to form a confluent monolayer for the same duration (e.g., 21-28 days for Caco-2 like models).[4] |
| Variable Monolayer Integrity | Routinely check the integrity of the cell monolayer using Transepithelial Electrical Resistance (TEER) measurements. Only use inserts with TEER values within a pre-defined acceptable range. |
| Pipetting Errors | Use calibrated pipettes and consistent technique. For critical steps, consider using automated liquid handlers to minimize human error. |
| Edge Effects in 96-Well Plates | To prevent the "edge effect," fill the outer wells of the plate with sterile buffer or media without cells. |
| Inconsistent Incubation Times | Ensure all plates are incubated for the exact same duration. Staggering the start and stop times for each plate can help maintain consistency. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the permeability of your compound from the background.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Background Fluorescence/Signal | Use high-quality plates with low non-specific binding characteristics. Ensure thorough washing steps to remove any residual fluorescent compounds or detection reagents. |
| Low Analyte Concentration in Receiver Well | If permeability is very low, consider increasing the incubation time to allow more compound to cross the monolayer. Alternatively, use a more sensitive analytical method for quantification. |
| Suboptimal Assay Conditions | Optimize the composition of the transport buffer. Ensure the pH is stable and appropriate for your compound's solubility and stability (typically pH 7.4). |
| Reagent Issues | Use fresh, high-quality reagents and ensure they are stored correctly. Check for reagent contamination. |
Issue 3: Low Compound Recovery
Low recovery of the test compound can lead to an underestimation of its permeability.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-Specific Binding to Plasticware | Utilize low-adsorption microplates for sample collection and storage. |
| High Retention within the Cell Monolayer | After the incubation period, lyse the cells and quantify the amount of compound retained within the monolayer to account for it in the total recovery calculation. |
| Compound Instability | Verify the stability of your compound in the assay buffer over the course of the experiment. Degradation can be mistaken for low recovery. |
| Poor Solubility | Ensure your compound is fully dissolved in the dosing solution. The concentration of organic solvent (like DMSO) should be kept low (e.g., ≤ 0.8%) to avoid affecting cell monolayer integrity. |
Frequently Asked Questions (FAQs)
Q1: How do I classify the permeability of my compound based on the Papp value?
The apparent permeability (Papp) is a key parameter for classifying compounds. The following table provides a general classification scheme.
| Permeability Class | Papp (A→B) Value (x 10⁻⁶ cm/s) |
| High | ≥ 1.0 |
| Low | < 1.0 |
| [This classification is based on common criteria for Caco-2 assays and may need to be adapted for your specific cell model.] |
Q2: My compound has a high efflux ratio. What does this indicate and what are the next steps?
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that your compound may be a substrate of active efflux transporters, such as P-glycoprotein (P-gp).
What to do:
-
Confirm Transporter Involvement: Repeat the assay in the presence of a known inhibitor of the suspected efflux transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio with the inhibitor confirms its involvement.
-
Structural Modification: If efflux is undesirable for your therapeutic goal, medicinal chemistry efforts can be employed to modify the compound's structure to reduce its affinity for the transporter.
Q3: What are the critical quality control (QC) checks for the this compound cell monolayer?
Before conducting the permeability assay, it is crucial to perform the following QC checks:
-
Visual Inspection: Microscopically examine the cell monolayer to ensure it is confluent and appears healthy.
-
TEER Measurement: As mentioned earlier, measure the Transepithelial Electrical Resistance to quantitatively assess the tightness of the cell junctions.
-
Lucifer Yellow Permeability: Perform a permeability assay with Lucifer yellow, a fluorescent molecule that has very low paracellular permeability. A low Papp for Lucifer yellow indicates a tight and intact monolayer.
Experimental Protocols & Visualizations
General Unidirectional Permeability Assay Protocol
This protocol outlines the key steps for a standard apical-to-basolateral (A→B) permeability assessment.
-
Cell Culture: Seed this compound cells on permeable inserts and culture until a confluent monolayer is formed (typically 21-28 days).
-
Monolayer QC: Perform visual inspection and TEER measurements to ensure monolayer integrity.
-
Assay Initiation:
-
Wash the apical and basolateral sides of the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add fresh transport buffer to the basolateral (receiver) compartment. This may contain a protein like BSA to improve the sink conditions for lipophilic compounds.
-
Add the dosing solution containing your test compound to the apical (donor) compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Quantification: Determine the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability (Papp) using the appropriate formula.
Experimental Workflow for Unidirectional Permeability Assay
A generalized workflow for a unidirectional cell permeability assay.
Troubleshooting Logic for High Papp Variability
A decision-making diagram for troubleshooting high Papp variability.
References
Technical Support Center: Enhancing the Bioactivity of Synthetic Astin A Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Astin A analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of these potent cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are Astins and why are they promising for drug development?
Astins are a class of cyclic pentapeptides originally isolated from the Aster tataricus plant. They have garnered significant interest in drug discovery due to their potent antitumor activities.[1][2] Natural astins, such as this compound, feature a unique 16-membered ring structure that includes non-standard amino acids and a dichlorinated proline residue, which are crucial for their biological function.[1] Their ability to induce apoptosis in cancer cells makes them attractive candidates for the development of novel anticancer therapeutics.[2]
Q2: What is the primary mechanism of action for this compound analogs?
While the exact mechanism for all this compound analogs is still under investigation, recent studies have elucidated the pathway for Astin C. Astin C has been shown to specifically inhibit the cGAS-STING signaling pathway, which is a key component of the innate immune system.[3][4] It binds to the C-terminal domain of STING, preventing the recruitment of IRF3 and thereby blocking downstream inflammatory signaling.[3][4][5] This inhibitory action can be beneficial in the context of certain autoimmune diseases and cancers.[3][4] Some synthesized cyclic astin analogs have also been shown to kill tumor cells through caspase-mediated induction of apoptosis.[2]
Q3: What are the key strategies for improving the bioactivity of synthetic this compound analogs?
Improving the bioactivity of synthetic this compound analogs often involves chemical modifications to enhance their target affinity, stability, and cell permeability. Key strategies include:
-
Amino Acid Substitution: Replacing specific amino acids in the cyclic peptide backbone with non-proteinogenic amino acids (e.g., Aib, Abu) or amino acids with different properties (e.g., hydrophobic, D-amino acids) can alter the conformation and improve biological activity.[1][6]
-
Peptide Bond Surrogates: Introducing peptide bond isosteres can modify the backbone structure and increase resistance to enzymatic degradation.[1]
-
Modifications to Key Residues: The dichlorinated proline residue is critical for the activity of natural Astins. Analogs lacking this feature have shown reduced or no immunosuppressive activity.[6]
Troubleshooting Guides
Synthesis of this compound Analogs (Solid-Phase Peptide Synthesis - SPPS)
Issue 1: Low yield of the final cyclic peptide.
-
Possible Causes & Solutions:
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed, leading to truncated peptide chains.
-
Solution: Ensure fresh, high-quality deprotection reagents like piperidine are used. For difficult sequences, consider extending the deprotection time or using a stronger deprotection cocktail.[7]
-
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the growing peptide chain can result in deletion sequences. This is common with sterically hindered amino acids.
-
Peptide Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, hindering reagent access.
-
Solution: Use high-swelling resins and solvents that disrupt secondary structures (e.g., DMF with 1% Triton X-100). Incorporating pseudoproline dipeptides at specific intervals can also prevent aggregation.[9]
-
-
Issue 2: Difficulty in cyclizing the linear peptide.
-
Possible Causes & Solutions:
-
Unfavorable Conformation: The linear precursor may adopt a conformation that is not conducive to cyclization.
-
Solution: The choice of cyclization site is critical. Cyclization is often more successful at a turn-inducing residue like glycine or proline. The use of different coupling reagents can also influence the efficiency of the cyclization reaction.
-
-
High Concentration: High concentrations of the linear peptide can favor intermolecular reactions (dimerization, polymerization) over intramolecular cyclization.
-
Solution: Perform the cyclization reaction under high dilution conditions to minimize intermolecular side reactions.
-
-
Purification of this compound Analogs (HPLC)
Issue 3: Poor peak shape and resolution during HPLC purification.
-
Possible Causes & Solutions:
-
Ionic Interactions: Peptides can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a low pH mobile phase (e.g., with 0.1% TFA) to protonate the carboxyl groups of the peptide and minimize ionic interactions.[10]
-
-
Peptide Solubility: Some analogs may have poor solubility in the mobile phase, especially at their isoelectric point.
-
Co-eluting Impurities: Impurities from the synthesis (e.g., deletion or truncated sequences) may have similar retention times to the target peptide.
-
Data Presentation
Table 1: Bioactivity of Synthetic Astin C Analogs
| Compound | Structure Modification | Immunosuppressive Activity (IC50, µM) |
| Astin C | (Natural Product) | 12.6 ± 3.3 |
| Analog 2 | L-Ser(tBu) -> D-Ser(tBu) | 38.4 ± 16.2 |
| Analog 4 | L-Ser(tBu) -> L-Abu | 51.8 ± 12.7 |
| Analog 5 | L-Ser(tBu) -> L-Val | 65.2 ± 15.6 |
| Analog 8 | L-Abu -> L-Val | 61.8 ± 12.4 |
| Analog 15 | cis-3,4-dichloro-L-Pro -> L-Pro | No Activity |
| Analog 16 | cis-3,4-dichloro-L-Pro -> cis-4-hydroxy-L-Pro | No Activity |
| Analog 17 | cis-3,4-dichloro-L-Pro -> trans-4-hydroxy-L-Pro | No Activity |
Data sourced from a study on the immunosuppressive activity of Astin C analogs in mouse lymph node cells.[6]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound analogs on cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13][14] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living cells.[15]
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a desired period (e.g., 72 hours).[16]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.
-
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activation of caspases, which are key mediators of apoptosis.
-
Principle: This assay utilizes a substrate that, when cleaved by active caspases 3 and 7, releases a fluorescent or colorimetric signal. The intensity of the signal is proportional to the caspase activity.
-
Procedure:
-
Cell Treatment: Treat cells with the this compound analogs to induce apoptosis.[17]
-
Cell Lysis: Lyse the cells to release the cellular contents, including active caspases.[17]
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.[17]
-
Incubation: Incubate the reaction at 37°C for 1.5 to 2 hours.[17]
-
Signal Detection: Measure the fluorescence (e.g., using a fluorometer) or absorbance (e.g., using a spectrophotometer) of the samples.[18]
-
Data Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.
-
cGAS-STING Pathway Inhibition Assay
This protocol is to determine if an this compound analog can inhibit the cGAS-STING signaling pathway.
-
Principle: This assay measures the production of interferon-beta (IFN-β), a downstream product of STING activation. A reduction in IFN-β levels in the presence of a STING activator and the test compound indicates inhibition of the pathway.
-
Procedure:
-
Cell Treatment: Treat cells (e.g., mouse embryonic fibroblasts or human fibroblasts) with the this compound analog for a few hours.[3]
-
STING Activation: Stimulate the cells with a STING agonist like cGAMP or c-di-GMP.[19]
-
Incubation: Incubate the cells for a further 6 hours to allow for IFN-β production.[19]
-
RNA Extraction and qPCR: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Ifnb.[19]
-
Data Analysis: Normalize the Ifnb mRNA levels to a housekeeping gene and compare the levels in treated cells to those in cells treated with the STING agonist alone to determine the percentage of inhibition.
-
Visualizations
References
- 1. New antitumour cyclic astin analogues: synthesis, conformation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astin C | STING inhibitor | Probechem Biochemicals [probechem.com]
- 6. Design and synthesis of plant cyclopeptide Astin C analogues and investigation of their immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. biotage.com [biotage.com]
- 12. lcms.cz [lcms.cz]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate [protocols.io]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Astin A and Cancer Cell Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in studies involving Astin A and potential cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Acquired resistance to this compound, a cytotoxic cyclic peptide, can arise from several mechanisms, mirroring general patterns of anticancer drug resistance.[1][2] While specific resistance mechanisms to this compound are not yet fully elucidated in the literature, based on its known pro-apoptotic mode of action, likely mechanisms include:
-
Defects in the Apoptotic Pathway: Since Astins induce apoptosis via caspase activation, mutations or altered expression of key apoptotic proteins could confer resistance.[3][4][5] This can include upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation/mutation of pro-apoptotic proteins (e.g., caspases).
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Alteration of the Drug Target: Although the direct molecular target of this compound is not fully characterized, mutations in the target protein could prevent the drug from binding effectively, leading to resistance.
-
Enhanced DNA Repair: If this compound's cytotoxic effects are partially mediated by DNA damage, an upregulation of DNA repair pathways could contribute to resistance.
Q2: How can I determine if my resistant cell line has developed defects in the apoptotic pathway?
A2: To investigate if resistance is due to alterations in the apoptotic machinery, you can perform a series of experiments to compare the parental (sensitive) and the resistant cell lines. Key assays include:
-
Caspase Activity Assays: Measure the activity of key caspases (e.g., Caspase-3, -8, -9) following this compound treatment. A lack of caspase activation in the resistant line compared to the sensitive line would suggest a block in the apoptotic cascade.
-
Western Blot Analysis: Profile the expression levels of key apoptotic proteins. Look for upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or downregulation of pro-apoptotic proteins like Bax and Bak in the resistant cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay quantifies the extent of apoptosis. A significant reduction in Annexin V positive cells in the resistant line after treatment would indicate apoptosis evasion.
Q3: What methods can be used to investigate the role of efflux pumps in this compound resistance?
A3: To determine if increased drug efflux is the cause of resistance, you can employ the following strategies:
-
Co-treatment with Efflux Pump Inhibitors: Treat your resistant cells with this compound in combination with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein). If the sensitivity to this compound is restored, it strongly suggests the involvement of those pumps.
-
Rhodamine 123 Efflux Assay: This assay measures the functional activity of efflux pumps. Cells with higher efflux activity will retain less of the fluorescent substrate, rhodamine 123.
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to quantify the expression levels of genes encoding major drug transporters (e.g., ABCB1, ABCC1, ABCG2) in both sensitive and resistant cells.
Troubleshooting Guides
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Decreased cell death in response to this compound treatment over time. | Development of acquired resistance. | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Investigate the mechanisms outlined in the FAQs (apoptosis defects, efflux pumps). 3. Culture a fresh batch of cells from a frozen, low-passage stock to rule out culture artifacts. |
| No or low caspase activation in this compound-treated cells that were previously sensitive. | A block in the apoptotic signaling pathway. | 1. Verify the activity of your this compound stock. 2. Analyze the expression of upstream and downstream components of the caspase cascade (e.g., initiator caspases 8 and 9, and executioner caspase 3). 3. Assess mitochondrial membrane potential to check for intrinsic pathway activation. |
| This compound cytotoxicity is restored in the presence of an efflux pump inhibitor. | Resistance is mediated by increased drug efflux. | 1. Identify the specific pump family involved by using more specific inhibitors. 2. Quantify the expression of the corresponding efflux pump gene and protein. |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay
This protocol outlines the steps to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Parental (sensitive) and suspected resistant cancer cell lines
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Seed both parental and resistant cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include untreated controls.
-
Lyse the cells using the cell lysis buffer.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the fold-change in caspase-3 activity relative to the untreated control.
Protocol 2: Rhodamine 123 Efflux Assay
This protocol is for assessing the functional activity of efflux pumps.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123
-
Efflux pump inhibitor (e.g., verapamil) as a positive control
-
Flow cytometer
Procedure:
-
Harvest and wash both parental and resistant cells.
-
Incubate the cells with Rhodamine 123 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in fresh media and incubate for an additional 1-2 hours to allow for efflux. For a control group, include an efflux pump inhibitor during this incubation period.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence indicates higher efflux activity.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Overview of hypothetical this compound resistance mechanisms.
References
- 1. Antineoplastic resistance - Wikipedia [en.wikipedia.org]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antineoplastic cyclic astin analogues kill tumour cells via caspase-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Astin A in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astin A. The information is based on available scientific literature and aims to address potential issues related to its off-target effects in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of this compound?
This compound is a cyclic pentapeptide isolated from the medicinal plant Aster tataricus.[1] Its primary antineoplastic (anti-cancer) activity is attributed to the induction of apoptosis.[2][3] Studies on synthetic analogues of astins have shown that they activate a caspase cascade, involving the sequential activation of caspase-8, caspase-9, and caspase-3, leading to programmed cell death in tumor cells.[2][3] The cyclic structure of astins is crucial for their antitumor activity.
Q2: Are there any known or suspected off-target effects of this compound?
Direct and comprehensive studies on the off-target effects of this compound are limited. However, research on a closely related compound, Astin C, has revealed a specific off-target effect that may be relevant for this compound. Astin C has been shown to be a specific inhibitor of the cGAS-STING signaling pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA. Astin C was found to block the recruitment of IRF3 to the STING signalosome, thereby attenuating inflammatory responses. Given the structural similarity, it is plausible that this compound may also exhibit similar immunomodulatory off-target effects.
Q3: My cells are showing an unexpected inflammatory response (or lack thereof) after this compound treatment. Why could this be?
This could be due to the potential off-target effect on the STING pathway. Depending on your cellular model and experimental conditions, this compound might be suppressing STING-mediated inflammatory responses. For example, if your experiment involves co-treatment with an agent that activates the STING pathway (e.g., cytosolic DNA, certain viruses), this compound could be antagonizing this effect. Conversely, in some contexts, modulation of innate immune pathways can have complex and unexpected outcomes on cellular inflammatory states.
Q4: I am observing cytotoxicity in a cell line that is resistant to caspase-mediated apoptosis. What could be the reason?
While the primary mechanism is caspase-dependent apoptosis, it is possible that this compound has other cytotoxic mechanisms that are yet to be fully characterized. High concentrations of any compound can lead to non-specific toxicity. It is also worth investigating if your cell line has a functional STING pathway, as its inhibition could lead to cellular stress or other unforeseen consequences in specific genetic backgrounds.
Q5: How can I differentiate between the on-target (apoptosis) and potential off-target (STING inhibition) effects of this compound in my experiments?
To dissect these effects, you can use a multi-pronged approach:
-
Use of inhibitors: Co-treat your cells with a pan-caspase inhibitor (like Z-VAD-FMK) to block apoptosis. If you still observe a cellular phenotype, it might be related to an off-target effect.
-
Specific cell lines: Utilize cell lines with genetic knockouts of key proteins in the apoptosis pathway (e.g., Caspase-3 knockout) or the STING pathway (e.g., STING knockout).
-
Molecular readouts: Measure specific markers for both pathways. For apoptosis, you can measure caspase activity, PARP cleavage, or Annexin V staining. For the STING pathway, you can measure the phosphorylation of TBK1 and IRF3, and the expression of interferon-stimulated genes (ISGs).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound-induced cytotoxicity across different cell lines.
| Potential Cause | Troubleshooting Step |
| Differential expression of apoptosis-related proteins. | Perform western blotting to check the basal expression levels of key apoptotic proteins like caspases and Bcl-2 family members in your cell lines. |
| Varying activity of the STING pathway. | Assess the basal and stimulated activity of the STING pathway in your cell lines. Some cell lines may have a more active STING pathway, which could influence their response to this compound. |
| Differences in drug metabolism or efflux. | Use LC-MS/MS to quantify intracellular concentrations of this compound to determine if there are differences in uptake or retention. |
| Cell culture conditions. | Ensure consistent cell passage number, confluency, and media composition, as these can affect cellular responses. |
Issue 2: Difficulty in validating STING pathway inhibition by this compound.
| Potential Cause | Troubleshooting Step |
| Low or absent STING expression in the cellular model. | Confirm STING expression in your cells by qPCR or western blotting. Choose a cell line known to have a robust STING response (e.g., THP-1 cells). |
| Ineffective STING pathway activation. | Use a potent and validated STING agonist (e.g., cGAMP, DMXAA for murine cells) as a positive control. Titrate the agonist to ensure a robust response. |
| Incorrect timing of this compound treatment and STING activation. | Optimize the pre-incubation time with this compound before adding the STING agonist. A time-course experiment is recommended. |
| Assay sensitivity. | Use a highly sensitive readout for STING pathway activation, such as measuring the phosphorylation of TBK1 and IRF3 by western blot or assessing the transcript levels of interferon-stimulated genes (e.g., IFIT1, CXCL10) by qPCR. |
Quantitative Data Summary
As there is limited direct quantitative data on the off-target effects of this compound, the following table provides a template with hypothetical data to illustrate how a researcher might summarize their findings. This data is for illustrative purposes only.
| Target/Off-Target | This compound IC50 / EC50 (µM) | Assay Type | Cell Line | Notes |
| On-Target: Apoptosis Induction | 5 | Caspase-3/7 Glo Assay | NPA (Thyroid Carcinoma) | Demonstrates potent induction of apoptosis. |
| Potential Off-Target: STING Inhibition | 15 | cGAMP-induced IFIT1 qPCR | THP-1 | Shows inhibition of STING signaling at higher concentrations than apoptosis induction. |
| General Cytotoxicity | > 50 | MTT Assay | STING KO THP-1 | Suggests lower cytotoxicity in the absence of a key potential off-target. |
Experimental Protocols
Protocol 1: Caspase Activity Assay to Measure Apoptosis
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 to 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 for caspase activation.
Protocol 2: qPCR to Assess STING Pathway Inhibition
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 12-well plate at a density of 5 x 10^5 cells/well and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Pre-treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 2 hours.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2.5 µg/mL cGAMP) for 6 hours. Include a vehicle control and a positive control (STING agonist alone).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for a target interferon-stimulated gene (e.g., IFIT1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.
Visualizations
Caption: Known apoptotic signaling pathway induced by this compound analogues.
Caption: Potential off-target inhibition of the cGAS-STING pathway by this compound.
References
Validation & Comparative
A Comparative Guide to the Antitumor Activities of Astin A and Astin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astins are a family of cyclic pentapeptides isolated from the medicinal plant Aster tataricus. These natural products have garnered significant interest in the field of oncology due to their demonstrated antitumor properties. The unique chemical structure of astins, characterized by a 16-membered ring system and often a dichlorinated proline residue, is crucial for their biological activity. Among the various members of the astin family, Astin A and Astin C are of particular interest. This guide provides a comprehensive comparison of the available experimental data on the antitumor activities of this compound and Astin C, focusing on their mechanisms of action and efficacy. It is important to note that while research has been conducted on both compounds, direct head-to-head comparative studies are limited in the publicly available scientific literature.
Quantitative Data on Antitumor Activity
Quantitative data on the antitumor efficacy of this compound and Astin C is crucial for a comparative assessment. The following tables summarize the available in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Data Not Available | - | - | - | - |
| Astin C | Mouse Embryonic Fibroblasts (MEFs) | Ifnb Expression Inhibition | IC50 | 3.42 ± 0.13 µM | |
| Human Fetal Lung Fibroblasts (IMR-90) | Ifnb Expression Inhibition | IC50 | 10.83 ± 1.88 µM |
Note: The available IC50 data for Astin C reflects its inhibitory effect on the STING pathway, not direct cytotoxicity against cancer cell lines.
Table 2: In Vivo Antitumor Efficacy
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Citation |
| This compound | Data Not Available | - | - | - | - |
| Astin C | Male ICR Mice | Sarcoma 180 Ascites | 5.0 mg/kg, Intraperitoneal, 5 days | 45% Tumor Growth Inhibition | [1] |
Mechanisms of Action
The antitumor effects of this compound and Astin C are mediated through distinct, though potentially overlapping, signaling pathways.
This compound: Induction of Apoptosis
While specific mechanistic studies on this compound are scarce, research on closely related synthetic astin analogues indicates a primary mechanism of action involving the induction of programmed cell death, or apoptosis. This process is executed through a caspase-dependent pathway. The proposed signaling cascade suggests an initiation via extrinsic and intrinsic pathways, culminating in the activation of executioner caspases.
Astin C: Dual Mechanism of Apoptosis Induction and STING Pathway Inhibition
Astin C exhibits a more multifaceted mechanism of action. Similar to other astin analogues, it induces apoptosis in cancer cells. Studies in activated T-cells suggest this occurs predominantly through the intrinsic mitochondrial pathway[2].
Uniquely, Astin C has been identified as a specific inhibitor of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[1][3][4] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. In the context of cancer, chronic STING activation can promote inflammation-driven tumor growth. Astin C inhibits this pathway by blocking the recruitment of the transcription factor IRF3 to the STING signalosome. This anti-inflammatory and immunomodulatory activity may contribute to its overall antitumor effect.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known signaling pathways for Astin analogues and the specific inhibitory action of Astin C.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the antitumor activity of compounds like this compound and C.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Astin C) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.
References
Validating the STING-Inhibitory Effect of Astin A: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of innate immunity, the STING (Stimulator of Interferator Genes) pathway presents a critical therapeutic target. Overactivation of STING is implicated in a variety of autoimmune and inflammatory diseases. This guide provides an objective comparison of the STING inhibitor Astin A with other known inhibitors, supported by experimental data and detailed protocols to validate its inhibitory effects.
Mechanism of Action: Competitive Inhibition of STING
This compound, a cyclic peptide, functions as a competitive antagonist of the STING protein. It directly binds to the cyclic dinucleotide (CDN) binding pocket on STING. This action prevents the binding of the endogenous second messenger, 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA. By occupying this critical site, this compound effectively blocks the conformational changes in STING required for its activation, subsequent trafficking from the endoplasmic reticulum to the Golgi apparatus, and the recruitment and activation of downstream signaling components like TBK1 and IRF3. This ultimately leads to the suppression of type I interferon (IFN-I) and other pro-inflammatory cytokine production.
Comparative Performance of STING Inhibitors
The following tables summarize the quantitative data for this compound and other well-characterized STING inhibitors, providing a basis for comparing their potency and binding affinities.
Table 1: Comparison of IC50 Values for STING Inhibitors in IFN-β Induction Assays
| Inhibitor | Cell Line | Species | IC50 (IFN-β Induction) | Citation(s) |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | Mouse | 3.42 µM | [1] |
| Human Fetal Lung Fibroblasts (IMR-90) | Human | 10.83 µM | [1] | |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | Mouse | 138 nM | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 109.6 nM | [2] | |
| Human Foreskin Fibroblasts (HFFs) | Human | 134.4 nM | [2] | |
| 293T cells expressing human STING | Human | 1.04 µM | ||
| 293T cells expressing mouse STING | Mouse | 0.82 µM | ||
| SN-011 | Mouse Embryonic Fibroblasts (MEFs) | Mouse | 127.5 nM | |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 107.1 nM | ||
| Human Foreskin Fibroblasts (HFFs) | Human | 502.8 nM | ||
| C-176 | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ~2.5 µM | |
| HEK293T cells | Human | Low activity |
Table 2: Comparison of Binding Affinities (Kd) of STING Inhibitors
| Inhibitor | Target | Method | Kd | Citation(s) |
| This compound | STING C-terminal domain (CTD) - H232 | Isothermal Titration Calorimetry (ITC) | 2.37 µM | |
| SN-011 | STING CDN-binding pocket | In silico docking and experimental validation | Higher affinity than 2'3'-cGAMP |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating the STING-inhibitory effects of compounds like this compound.
Inhibition of IFN-β Production (ELISA)
This assay quantifies the amount of secreted IFN-β in the cell culture supernatant, a key downstream product of STING activation.
-
Cell Seeding and Treatment:
-
Seed mouse embryonic fibroblasts (MEFs) or human monocytic THP-1 cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of the STING inhibitor (e.g., this compound) or vehicle control (DMSO) for 1-2 hours.
-
-
STING Activation:
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (1-5 µg/mL), by digitonin permeabilization or transfection for 6-24 hours.
-
-
ELISA Procedure:
-
Collect the cell culture supernatant.
-
Perform a sandwich ELISA for IFN-β according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody against IFN-β.
-
Add the collected supernatants and a standard curve of recombinant IFN-β.
-
Incubate, wash, and then add a biotinylated detection antibody.
-
Incubate, wash, and add streptavidin-HRP.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the concentration of IFN-β in the samples using the standard curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of IFN-β inhibition against the inhibitor concentration.
-
Inhibition of STING Pathway Phosphorylation (Western Blot)
This method assesses the phosphorylation status of key signaling proteins in the STING pathway, such as TBK1 and IRF3, which are indicative of pathway activation.
-
Cell Lysis and Protein Quantification:
-
Seed cells (e.g., MEFs, THP-1) in 6-well plates and treat with the inhibitor and STING agonist as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
STING Palmitoylation Assay (Acyl-Biotin Exchange)
This assay is used to determine if an inhibitor, such as H-151, affects the palmitoylation of STING, a critical post-translational modification for its activation.
-
Cell Lysis and Blocking of Free Thiols:
-
Lyse cells treated with the inhibitor and/or agonist in a buffer containing N-ethylmaleimide (NEM) to block free sulfhydryl groups on cysteine residues.
-
-
Cleavage of Thioester Bonds:
-
Treat the lysates with hydroxylamine to specifically cleave the thioester linkage of palmitoylated cysteines, exposing a free sulfhydryl group. A control sample is treated with a buffer without hydroxylamine.
-
-
Biotinylation and Enrichment:
-
Label the newly exposed sulfhydryl groups with a thiol-reactive biotinylating reagent (e.g., HPDP-biotin).
-
Enrich the biotinylated (i.e., originally palmitoylated) proteins using streptavidin-agarose beads.
-
-
Detection by Western Blot:
-
Elute the enriched proteins from the beads and analyze by Western blotting using an anti-STING antibody.
-
-
Data Analysis:
-
An increased STING signal in the hydroxylamine-treated sample compared to the control indicates palmitoylation. The effect of the inhibitor on this signal is then assessed.
-
Visualizing the STING Pathway and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway, the mechanism of action of this compound, and the workflow for its validation.
References
A Comparative Guide to the Structure-Activity Relationship of Astin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Astins, a class of cyclic pentapeptides originally isolated from the roots of Aster tataricus, have garnered significant attention in the field of oncology for their potent antitumor activities. The unique structural features of these natural products, particularly their cyclic nature and the presence of a dichlorinated proline residue, are pivotal to their biological function. This guide provides a comparative analysis of Astin A analogs, summarizing their structure-activity relationships (SAR), presenting key quantitative data, and detailing the experimental protocols used for their evaluation.
Core Structural Insights and Analog Design
The foundational structure of astins is a 16-membered cyclic pentapeptide. Early studies established that the cyclic structure is essential for their antitumor effects, as linear counterparts have been shown to be inactive.[1][2] A key amino acid residue, a β,γ-dichlorinated proline, has also been identified as a significant contributor to their cytotoxic potency.[2][3]
Building on this understanding, researchers have synthesized a variety of this compound analogs to explore the SAR and improve upon the natural product's therapeutic potential. These modifications primarily involve:
-
Substitution of amino acid residues: Introducing non-proteinogenic amino acids such as α-aminoisobutyric acid (Aib) and α-aminobutyric acid (Abu).
-
Alteration of the peptide backbone: Incorporating peptide bond surrogates, for instance, a sulfone (-SO2-NH-).[3]
-
Modification of the proline residue: Investigating the impact of the dichlorination.
These synthetic efforts aim to enhance cytotoxic activity, improve selectivity for cancer cells, and elucidate the precise molecular mechanisms of action.
Comparative Biological Activity of this compound Analogs
While a comprehensive table of IC50 values for a wide range of this compound analogs against multiple cancer cell lines remains a key area of ongoing research, existing studies provide valuable insights into their relative potencies and mechanisms. A significant breakthrough has been the identification of Astin C as a potent inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system.
| Analog/Compound | Target/Assay | Cell Line(s) | IC50/Kd Value | Key Findings & SAR Insights |
| This compound Analog (Generic) | Cytotoxicity | Various Cancer Cell Lines | Not specified in a comparative table | The cyclic structure is essential for activity. The dichlorinated proline is important for potency.[1][2][3] |
| Astin C | STING Binding (Kd) | N/A | 53 nM | Binds directly to the C-terminal domain of STING, preventing its activation and downstream signaling.[4] |
| Astin C | STING Inhibition (Functional Assay) | Human Cells | ~11 µM | Inhibits 2′3′-cGAMP-induced IFN-β expression, demonstrating functional antagonism of the STING pathway.[5] |
| SN-011 (Reference STING Inhibitor) | STING Inhibition (Functional Assay) | Mouse Embryonic Fibroblasts (MEFs) | 101.5 nM | A potent, non-Astin-based STING inhibitor for comparison.[5] |
| SN-011 (Reference STING Inhibitor) | STING Inhibition (Functional Assay) | Human Foreskin Fibroblasts (HFF) | 539.6 nM | Demonstrates species-specific differences in potency.[5] |
Note: The provided data for SN-011, a non-Astin compound, is included to offer a benchmark for the potency of STING inhibitors.
Signaling Pathways and Mechanisms of Action
The antitumor activity of this compound analogs is mediated through multiple signaling pathways, with apoptosis induction and immune modulation being the most prominent.
Caspase-Mediated Apoptosis
Several synthetic this compound analogs have been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[1][6] This intrinsic cell death program is a hallmark of effective anticancer agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Antineoplastic cyclic astin analogues kill tumour cells via caspase-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Astin A and Other Cyclic Peptide Anticancer Agents
In the landscape of anticancer drug discovery, cyclic peptides have emerged as a promising class of therapeutic agents. Their constrained cyclic structure often imparts high receptor affinity, selectivity, and increased stability compared to their linear counterparts. This guide provides a detailed comparison of Astin A with other notable cyclic peptide anticancer agents, namely Aplidin (plitidepsin) and Romidepsin. The comparison focuses on their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate their anticancer properties.
Overview of Compared Cyclic Peptides
This compound is a naturally occurring cyclic pentapeptide isolated from the roots of Aster tataricus. Its structure is characterized by a unique β,γ-dichlorinated proline residue, which, along with its cyclic nature, is crucial for its biological activity. This compound and its analogs have demonstrated significant antitumor effects by inducing programmed cell death, or apoptosis, in cancer cells.
Aplidin (plitidepsin) is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. It has shown potent antitumor activity in various preclinical and clinical studies and is approved for the treatment of multiple myeloma in some countries. Its mechanism of action is distinct from many other anticancer agents, targeting a key component of the protein synthesis machinery.
Romidepsin is a bicyclic peptide that was first isolated from the bacterium Chromobacterium violaceum. It is a potent histone deacetylase (HDAC) inhibitor and is clinically approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). By altering gene expression, Romidepsin can induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The anticancer activity of these cyclic peptides stems from their ability to interfere with critical cellular processes, ultimately leading to cancer cell death.
This compound: Induction of Apoptosis via Caspase Activation
This compound exerts its anticancer effects by triggering the intrinsic and extrinsic pathways of apoptosis. This process is mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, synthetic cyclic astin analogs have been shown to induce the sequential activation of caspase-8, caspase-9, and the executioner caspase-3.[1] This coordinated activation ensures the efficient dismantling of the cell.
Aplidin (plitidepsin): Targeting Protein Synthesis
Aplidin's primary molecular target is the eukaryotic translation elongation factor 1 alpha (eEF1A).[2] By binding to eEF1A, Aplidin inhibits the transport of aminoacyl-tRNAs to the ribosome, thereby halting protein synthesis. This disruption of protein production is particularly detrimental to rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis. The induction of apoptosis by Aplidin is also associated with the activation of stress-related signaling pathways.
Romidepsin: Histone Deacetylase Inhibition
Romidepsin functions as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1 and HDAC2. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Romidepsin causes an accumulation of acetylated histones, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This ultimately leads to cell cycle arrest, differentiation, and apoptosis.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the compared cyclic peptides against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Cancer Cell Line | Cell Type | IC50 (nM) |
| This compound (analog) | Various neoplastic cell lines | Multiple | 48-79% inhibition (concentration not specified) |
| Aplidin (plitidepsin) | Multiple Myeloma (MM.1S) | Hematological | ≤1 |
| Non-Small Cell Lung Cancer (NCI-H460) | Solid Tumor | ≤1 | |
| Breast Cancer (MCF7) | Solid Tumor | ≤1 | |
| Romidepsin | Cutaneous T-Cell Lymphoma (Hut-78) | Hematological | 0.038 - 6.36 |
| Anaplastic Large Cell Lymphoma (Karpas-299) | Hematological | 0.44 - 3.87 | |
| U-937 | Hematological | 5.92 | |
| K562 | Hematological | 8.36 | |
| CCRF-CEM | Hematological | 6.95 |
Data for this compound analog shows a percentage of inhibition rather than a specific IC50 value, as detailed quantitative data for the parent compound is limited in publicly available literature.
Experimental Protocols
The evaluation of the anticancer properties of these cyclic peptides involves a series of well-established in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclic peptide for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caspase Activity Assay
This assay quantifies the activity of caspases, key mediators of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the cyclic peptide, then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. The intensity of the fluorescence is proportional to the caspase activity.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
Conclusion
This compound, Aplidin (plitidepsin), and Romidepsin represent a diverse group of cyclic peptide anticancer agents with distinct mechanisms of action. While this compound induces apoptosis through direct activation of the caspase cascade, Aplidin targets protein synthesis, and Romidepsin acts as an epigenetic modulator. The quantitative data indicates that Aplidin and Romidepsin exhibit potent anticancer activity at nanomolar concentrations against a range of cancer cell lines. Although specific IC50 values for this compound are not as readily available in the literature, initial studies demonstrate its significant inhibitory effects on cancer cell growth. The experimental protocols detailed in this guide provide a standardized framework for the continued investigation and comparison of these and other novel cyclic peptide anticancer agents. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify the cancer types that would be most responsive to its unique mechanism of action.
References
Cross-Validation of Astin C's Biological Target: A Comparative Guide to STING Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological target of Astin C, a cyclic pentapeptide with demonstrated inhibitory effects on the cGAS-STING signaling pathway. Through a comparative analysis with other known STING inhibitors, this document offers a quantitative and methodological overview to support further research and drug development efforts in the fields of immunology and oncology.
Introduction to Astin C and the STING Pathway
Astin C is a natural product isolated from the medicinal plant Aster tataricus. It has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system. The cGAS-STING pathway is essential for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer. Astin C exerts its inhibitory effect by binding to the C-terminal domain of STING, thereby blocking the recruitment of Interferon Regulatory Factor 3 (IRF3) and subsequent downstream signaling.
Comparative Analysis of STING Inhibitors
To objectively evaluate the performance of Astin C, this guide compares its biological activity with other well-characterized STING inhibitors: SN-011, H-151, and C-176. The following tables summarize the half-maximal inhibitory concentration (IC50) and binding affinity (Kd) values obtained from various experimental studies.
Table 1: Comparative IC50 Values of STING Inhibitors
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Astin C | Mouse Embryonic Fibroblasts (MEFs) | IFN-β induction | 3.42 µM | [1][2] |
| Human Fetal Lung Fibroblasts (IMR-90) | IFN-β induction | 10.83 µM | [1][2] | |
| SN-011 | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced IFN-β expression | 127.5 nM | [3] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced IFN-β expression | 107.1 nM | ||
| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced IFN-β expression | 502.8 nM | ||
| L929 cells | HT-DNA-stimulated IFN-β expression | 76 nM | ||
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced IFN-β expression | 138 nM | |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced IFN-β expression | 109.6 nM | ||
| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced IFN-β expression | 134.4 nM | ||
| C-176 | Mouse Embryonic Fibroblasts (MEFs) | IFN-β reporter activity | Not specified, potent inhibitor in mouse cells | |
| Human Cell Lines | IFN-β reporter activity | Inactive in human STING |
Table 2: Comparative Binding Affinity (Kd) of STING Inhibitors
| Compound | Protein Construct | Method | Kd Value | Reference |
| Astin C | STING C-terminal domain (CTD-H232) | Microscale Thermophoresis (MST) | 2.37 µM | |
| STING R232 | Isothermal Titration Calorimetry (ITC) | 53 nM | ||
| SN-011 | STING C-terminal domain | Surface Plasmon Resonance (SPR) | ~4 nM |
Experimental Protocols for Target Validation
The validation of a compound's biological target is a critical step in drug discovery. The following are detailed methodologies for key experiments used to cross-validate the interaction of small molecules with the STING protein.
Pull-Down Assay
This assay is used to qualitatively assess the binding of a compound to its target protein within a complex biological mixture, such as a cell lysate.
Objective: To confirm the direct interaction between Astin C and the STING protein.
Materials:
-
Biotinylated Astin C
-
Streptavidin-conjugated beads
-
Cell lysate from cells overexpressing tagged STING (e.g., Flag-hSTING)
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blot (anti-Flag, anti-STING)
Protocol:
-
Cell Lysate Preparation: Lyse cells expressing tagged STING protein using an appropriate lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysate with biotinylated Astin C for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation.
-
Capture: Add streptavidin-conjugated beads to the mixture and incubate for an additional 1-2 hours at 4°C to capture the biotinylated Astin C-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with a cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the tagged STING protein to confirm its presence.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity between a ligand and an analyte in real-time.
Objective: To determine the binding affinity (Kd) and kinetic parameters (kon, koff) of Astin C to purified STING protein.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified recombinant STING protein (ligand)
-
Astin C (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS) and ethanolamine
Protocol:
-
Chip Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Immobilize the purified STING protein onto the chip surface via amine coupling. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis: Inject a series of concentrations of Astin C over the sensor surface. The binding of Astin C to the immobilized STING protein will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the Astin C-STING complex.
-
Regeneration: If necessary, regenerate the sensor surface using a specific regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Objective: To confirm that Astin C engages with the STING protein in intact cells.
Materials:
-
Intact cells expressing STING
-
Astin C
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Antibodies for Western blot (anti-STING)
Protocol:
-
Compound Treatment: Treat intact cells with Astin C or a vehicle control for a defined period.
-
Heating: Heat the treated cells to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells using a suitable lysis buffer and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble STING protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the Astin C-treated samples compared to the control indicates target engagement.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
cGAS-STING Signaling Pathway and Inhibition by Astin C```dot
Caption: A typical experimental workflow for the cross-validation of a biological target.
Conclusion
The presented data and experimental methodologies provide a robust framework for the cross-validation of Astin C's biological target as the STING protein. The comparative analysis with other STING inhibitors highlights the varying potencies and potential mechanisms of action within this class of compounds. This guide serves as a valuable resource for researchers aiming to further investigate the therapeutic potential of STING modulators, offering standardized protocols and a clear overview of the current landscape of STING inhibitors. The continued exploration of compounds like Astin C will be crucial in developing novel treatments for a range of immune-related disorders and cancers.
References
A Comparative Analysis of Astin A and Its Fungal-Derived Analogue Astin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Astin A and Astin C, cyclic pentapeptides with significant therapeutic potential. While initially isolated from the medicinal plant Aster tataricus, recent discoveries have unveiled their fungal origins, specifically from the endophytic fungus Cyanodermella asteris. This analysis focuses on the distinct origins, biological activities, and underlying mechanisms of these two prominent astin variants, supported by experimental data and detailed protocols.
Introduction: A Symbiotic Tale of Two Astins
Astins are a class of cyclic peptides known for their potent antitumor and immunosuppressive properties. For a long time, they were considered to be purely plant-derived natural products from Aster tataricus. However, groundbreaking research has revealed a more complex biosynthetic origin. It is now understood that the endophytic fungus, Cyanodermella asteris, residing within the tissues of Aster tataricus, is the primary producer of the astin backbone.
Interestingly, the profile of astin variants produced differs depending on the growth conditions of the fungus. When cultured independently (axenically), C. asteris primarily produces Astin C . In contrast, This compound , a hydroxylated derivative of Astin C, is considered a "plant-exclusive" variant. Its formation is believed to be the result of a symbiotic, cross-species biosynthesis involving both the fungus and the host plant's enzymatic machinery.[1] This distinction in origin is fundamental to understanding the comparative analysis of these compounds.
Comparative Biological Activity: Antitumor and Immunosuppressive Effects
Both this compound and Astin C exhibit promising pharmacological activities, primarily in the realms of cancer and immunology. While their structural similarity suggests overlapping functions, available data points to distinct potencies and mechanisms of action.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data on the cytotoxic and immunosuppressive activities of this compound and Astin C. It is important to note that direct comparative studies with side-by-side IC50 values for all activities are limited in the current literature.
Table 1: Comparative Cytotoxicity of Astin Variants
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Astin C | Mouse Embryonic Fibroblasts (MEFs) | STING Inhibition (Ifnb expression) | 3.42 ± 0.13 | |
| Human Fetal Lung Fibroblasts (IMR-90) | STING Inhibition (Ifnb expression) | 10.83 ± 1.88 | ||
| This compound | NPA (Human Papillary Thyroid Carcinoma) | Cytotoxicity | Comparable to Astin B and a synthetic analogue | [1] |
| Astin C | NPA (Human Papillary Thyroid Carcinoma) | Cytotoxicity | Data not available in a direct comparison with this compound |
Table 2: Comparative Immunosuppressive Activity of Astin C and its Analogues
| Compound | Assay | IC50 (µM) | Reference |
| Astin C | Inhibition of mouse lymph node cell proliferation | 12.6 ± 3.3 | [2] |
| Analogue 2 | Inhibition of mouse lymph node cell proliferation | 38.4 ± 16.2 | [2] |
| Analogue 4 | Inhibition of mouse lymph node cell proliferation | 51.8 ± 12.7 | [2] |
| Analogue 5 | Inhibition of mouse lymph node cell proliferation | 65.2 ± 15.6 | [2] |
| Analogue 8 | Inhibition of mouse lymph node cell proliferation | 61.8 ± 12.4 | [2] |
Note: This study highlights the potent immunosuppressive activity of Astin C and provides a benchmark for the evaluation of its synthetic analogues.[2]
Mechanisms of Action: Distinct Signaling Pathways
The antitumor and immunosuppressive effects of astins are mediated through distinct molecular mechanisms.
Antitumor Activity: Induction of Apoptosis
Astins exert their anticancer effects by inducing programmed cell death, or apoptosis, in tumor cells. The primary mechanism involves the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis.[3][4] This activation leads to the systematic dismantling of the cancer cell.
Figure 1: Caspase-mediated apoptosis induced by astins.
Immunosuppressive Activity: Inhibition of the STING Pathway
Astin C has been identified as a specific inhibitor of the cGAS-STING signaling pathway, a crucial component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses. Astin C exerts its immunosuppressive effect by binding to the STING protein and blocking the recruitment of the transcription factor IRF3 (Interferon Regulatory Factor 3) to the STING signalosome. This prevents the production of type I interferons and other pro-inflammatory cytokines.[5]
Figure 2: Inhibition of the cGAS-STING pathway by Astin C.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and C, and for a standard cytotoxicity assay.
Isolation and Purification
Figure 3: General workflow for the isolation of this compound and Astin C.
Protocol for this compound Isolation from Aster tataricus
-
Extraction: Dried and powdered roots of Aster tataricus are extracted exhaustively with a suitable organic solvent, such as methanol, at room temperature.
-
Solvent Removal: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The bioactive fractions are typically found in the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing astins are further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Protocol for Astin C Isolation from Cyanodermella asteris Culture
-
Fungal Cultivation: Cyanodermella asteris is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an equal volume of ethyl acetate.
-
Concentration: The ethyl acetate layer is collected and evaporated to dryness under vacuum to obtain the crude extract.
-
Chromatographic Purification: The crude extract is purified using a combination of chromatographic techniques, such as column chromatography on Sephadex LH-20 followed by preparative HPLC, to isolate pure Astin C.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound and Astin C on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or Astin C (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The discovery of the fungal origin of astins has opened new avenues for their sustainable production and therapeutic development. Astin C, produced by the axenic culture of Cyanodermella asteris, shows significant promise as an immunosuppressive agent through its specific inhibition of the STING pathway. This compound, a product of fungus-plant symbiosis, along with other astin variants, demonstrates potent antitumor activity by inducing apoptosis.
Future research should focus on elucidating the precise enzymatic steps in the host plant that lead to the conversion of fungal-derived astins into variants like this compound. A direct and comprehensive comparative study of the bioactivities of different astin variants using standardized assays is crucial for identifying the most promising therapeutic candidates. Furthermore, the scalability of C. asteris fermentation for the production of Astin C and its precursors presents a significant opportunity for the biotechnological manufacturing of these valuable compounds. The unique biological activities of astins, coupled with a deeper understanding of their biosynthesis, position them as exciting leads for the development of novel anticancer and immunomodulatory drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design and synthesis of plant cyclopeptide Astin C analogues and investigation of their immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic cyclic astin analogues kill tumour cells via caspase-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: Evaluating Astin A and Paclitaxel in Breast Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of Astin A and the well-established chemotherapeutic agent, paclitaxel, for the treatment of breast cancer. Paclitaxel is a widely used antineoplastic drug that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] In contrast, after a comprehensive review of publicly available scientific literature, no studies pertaining to a compound designated "this compound" in the context of breast cancer research were identified. Therefore, a direct head-to-head comparison with supporting experimental data is not feasible at this time.
This guide will proceed by presenting a detailed overview of the existing preclinical data for paclitaxel, including its mechanism of action, in vitro and in vivo efficacy, and its influence on key signaling pathways. The experimental protocols for the key studies cited are also provided to facilitate reproducibility and further investigation.
Paclitaxel: A Profile in Breast Cancer Therapy
Paclitaxel is a taxane-based chemotherapeutic agent that is a cornerstone in the treatment of various cancers, including breast cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division.[1][3]
Mechanism of Action
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[1][3] This interference with the normal dynamic reorganization of the microtubule network is crucial for cellular functions during interphase and mitosis.[3] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1][2] Additionally, paclitaxel has been shown to inactivate the anti-apoptotic protein Bcl-2 through phosphorylation, further contributing to its cytotoxic effects.[1][3]
Signaling Pathways
Paclitaxel's impact extends to several signaling pathways involved in cancer cell proliferation, survival, and metastasis. Notably, it has been shown to inhibit the PI3K/AKT signaling pathway, which is often upregulated in cancer to promote cell growth and evade apoptosis.[4][5] By downregulating the phosphorylation of AKT, paclitaxel can enhance apoptosis and increase tumor cell sensitivity to treatment.[4][5] Furthermore, studies have indicated that paclitaxel can suppress breast cancer metastasis by downregulating Aurora kinase-mediated cofilin-1 activity.[6][7]
References
- 1. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal of Astin A: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Astin A. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling
Before beginning any work with this compound, ensure all necessary personal protective equipment (PPE) is available and in use. All handling of this compound should be performed within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.
Personal Protective Equipment (PPE)
| Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact with the cytotoxic agent.[1] |
| Gown | Disposable, fluid-resistant, with long sleeves | Protects skin and clothing from contamination.[1] |
| Eye/Face Protection | Safety glasses with side shields or a face shield | Protects from splashes or aerosols. |
| Respiratory Protection | N95 respirator (if risk of aerosolization) | Minimizes inhalation of aerosolized compound. |
This compound Waste Disposal Procedures
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. This includes unused compound, solutions, contaminated labware, and PPE. Do not dispose of any this compound waste down the drain or in regular trash.
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. Use designated, clearly labeled containers for each waste stream.
| Waste Type | Container Specification | Disposal Method |
| Bulk Cytotoxic Waste (>1% by weight) | Black, leak-proof, rigid container labeled "Bulk Cytotoxic Waste" and "Hazardous Waste" | Collection by licensed hazardous waste disposal service for incineration. |
| Trace Cytotoxic Waste (<1% by weight) | Yellow, puncture-resistant container with a secure lid, labeled "Trace Cytotoxic Waste" | Collection by licensed hazardous waste disposal service for incineration. |
| Contaminated Sharps | Red, puncture-proof sharps container labeled "Cytotoxic Sharps" | Collection by licensed hazardous waste disposal service for incineration. |
| Contaminated Lab Gowns and PPE | Yellow chemotherapy waste bags within a designated container | Collection by licensed hazardous waste disposal service for incineration. |
| Liquid Waste | Sealed, shatter-resistant container, clearly labeled with contents and "Hazardous Waste" | Collection by licensed hazardous waste disposal service for incineration. |
Experimental Protocol: Decontamination of Work Surfaces
This protocol outlines the procedure for cleaning and decontaminating laboratory surfaces after working with this compound.
Materials:
-
Appropriate PPE (as specified above)
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Designated cytotoxic waste container
Procedure:
-
Preparation: Ensure all required PPE is donned before beginning the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution.
-
Wiping Technique: Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated area.
-
Disposal: Dispose of the wipe in the appropriate cytotoxic waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent, using the same unidirectional wiping technique. Dispose of the wipe.
-
Final Disinfection: Apply 70% IPA to the surface and wipe clean with a new low-lint wipe.
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated cytotoxic waste container.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Personal protective equipment for handling Astin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Astin A, a cytotoxic cyclic pentapeptide with antitumor properties. Adherence to these protocols is essential to ensure laboratory safety and maintain experimental integrity. This compound and its analogues have been shown to induce apoptosis in cancer cells through caspase activation, highlighting their potent biological activity and the need for stringent safety measures.[1][2][3]
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, comprehensive personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.[4][5] The following table outlines the recommended PPE for all procedures involving this compound in its solid (lyophilized) form and in solution.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front, back-closure gown- Two pairs of chemotherapy-tested nitrile gloves (outer pair with long cuffs)- ANSI Z87.1-compliant safety goggles or a full-face shield- NIOSH-approved N95 or higher respirator |
| Reconstitution and Dilution (Liquid Form) | - Disposable, solid-front, back-closure gown- Two pairs of chemotherapy-tested nitrile gloves- ANSI Z87.1-compliant safety goggles- Work within a certified chemical fume hood or biological safety cabinet |
| General Laboratory Handling | - Disposable laboratory coat- Two pairs of nitrile gloves- Safety glasses with side shields |
| Spill Cleanup | - Disposable, solid-front, back-closure gown- Two pairs of chemotherapy-tested nitrile gloves- ANSI Z87.1-compliant safety goggles or a full-face shield- NIOSH-approved N95 or higher respirator- Disposable shoe covers |
| Waste Disposal | - Disposable laboratory coat- Two pairs of nitrile gloves- Safety glasses with side shields |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial when working with a potent compound like this compound. The following workflow ensures safety from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage. If the container is compromised, implement spill cleanup procedures immediately.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.
-
Maintain a detailed inventory of the compound.
2. Preparation and Handling:
-
All handling of solid and concentrated this compound should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid inhalation of aerosols or powder.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for this compound.
-
When preparing solutions, slowly add the solvent to the lyophilized powder to minimize aerosolization.
3. Experimental Use:
-
Clearly demarcate the work area where this compound is being used.
-
Ensure all personnel in the vicinity are aware of the cytotoxic nature of the compound.
-
After use, decontaminate all surfaces and equipment thoroughly.
Disposal Plan: Managing Cytotoxic Waste
Due to its cytotoxicity, all waste contaminated with this compound must be treated as hazardous chemical waste and segregated from other laboratory waste streams.
Waste Segregation and Collection:
-
Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, gowns, pipette tips, vials) must be collected in a designated, puncture-proof, and clearly labeled hazardous waste container with a purple lid.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container with a purple lid.
Final Disposal:
-
The primary and recommended method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal service.
-
Never dispose of this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of cytotoxic waste.
Experimental Protocol: Caspase Activation Assay
This compound has been shown to induce apoptosis through the activation of caspases. The following is a generalized protocol to assess caspase activity in cells treated with this compound.
-
Cell Culture: Plate a human cancer cell line (e.g., NPA papillary thyroid carcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a period determined by preliminary time-course experiments (e.g., 24-48 hours).
-
Caspase Assay: Use a commercially available luminogenic or fluorogenic caspase assay kit (e.g., for caspase-3, -8, or -9) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Normalize the signal to the vehicle control to determine the fold-change in caspase activity.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its antitumor effect by inducing programmed cell death, or apoptosis. This process is mediated by a family of proteases called caspases. The available research indicates that cyclic astins activate a cascade of these enzymes, ultimately leading to cell death.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antineoplastic cyclic astin analogues kill tumour cells via caspase-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realpeptides.co [realpeptides.co]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
